2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-16)15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPXFDWGVBHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Introduction
Welcome to this in-depth technical guide on the comprehensive structural analysis of the novel chemical entity, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated approach to confirming the chemical structure of synthesized small molecules. As a Senior Application Scientist, my goal is to provide not just a series of protocols, but a cohesive analytical strategy that is both technically sound and grounded in field-proven insights.
The molecule , 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, possesses a unique combination of structural features: a chiral center, a substituted aromatic ring, a secondary alcohol, and a piperazine moiety. This last feature is of particular interest in medicinal chemistry, as the piperazine ring is a common pharmacophore in a wide range of therapeutic agents, including those with antipsychotic, antidepressant, and anxiolytic activities.[1] A thorough and unambiguous confirmation of its structure is therefore a critical first step in any research and development program.
This guide will not follow a rigid template. Instead, it is structured to logically unfold the process of structural elucidation, starting with foundational techniques and progressing to more complex correlational analyses. We will delve into the "why" behind each experimental choice, ensuring that the data from each technique serves to validate the others, creating a self-reinforcing analytical workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a suite of 1D and 2D NMR experiments is essential for a complete assignment of all proton and carbon signals.[3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide the initial overview of the proton environments within the molecule. Due to the presence of a chiral center at the benzylic position (C2), the two protons of the adjacent methylene group (-CH₂OH) are expected to be diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with geminal and vicinal coupling.[4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.4 | m | 4H | Ar-H | The four protons of the 3-methylphenyl ring will appear as a complex multiplet in the aromatic region. |
| ~ 4.0 - 4.2 | dd | 1H | CH(OH) | This methine proton is deshielded by the adjacent oxygen and nitrogen atoms. It will be split by the two diastereotopic methylene protons. |
| ~ 3.6 - 3.8 | m | 2H | -CH₂OH (diastereotopic) | These two protons are non-equivalent due to the adjacent chiral center and will appear as a complex multiplet, likely an ABX system with the methine proton.[6] |
| ~ 2.8 - 3.0 | m | 4H | Piperazine-H (distal) | Protons on the carbons of the piperazine ring further from the phenyl group. |
| ~ 2.5 - 2.7 | m | 4H | Piperazine-H (proximal) | Protons on the carbons of the piperazine ring closer to the phenyl group. |
| ~ 2.3 | s | 3H | Ar-CH₃ | The methyl group on the aromatic ring will appear as a singlet. |
| Variable | br s | 1H | OH | The chemical shift of the alcohol proton is concentration and solvent dependent and may exchange with residual water. |
| Variable | br s | 1H | NH | The chemical shift of the piperazine N-H proton is also variable and may be broad. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with proton decoupling, will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138-140 | Ar-C (quaternary) | The two quaternary carbons of the 3-methylphenyl ring. |
| ~ 125-130 | Ar-CH | The four CH carbons of the 3-methylphenyl ring. |
| ~ 65-70 | CH(OH) | The chiral methine carbon, shifted downfield by the attached oxygen and nitrogen. |
| ~ 60-65 | -CH₂OH | The methylene carbon attached to the hydroxyl group. |
| ~ 50-55 | Piperazine-CH₂ | The four methylene carbons of the piperazine ring. The two sets may be slightly non-equivalent. |
| ~ 21 | Ar-CH₃ | The methyl carbon on the aromatic ring. |
2D NMR Spectroscopy: Unraveling the Connectivity
To definitively assign the structure, 2D NMR experiments are indispensable. They reveal through-bond correlations between nuclei.[7]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds).[8] Key expected correlations include:
-
The methine proton (CH(OH)) with the two diastereotopic methylene protons (-CH₂OH).
-
Correlations between the protons on the piperazine ring.
-
Correlations between the aromatic protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[9] This is the key experiment for piecing together the molecular fragments.
dot
Caption: Predicted key HMBC correlations for structural confirmation.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. For the HMBC, optimize the long-range coupling delay for an expected J-coupling of ~8 Hz.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H spectrum to determine proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Use the 2D spectra to build up the carbon skeleton and assign all proton and carbon signals, paying close attention to the correlations that confirm the connectivity between the 3-methylphenyl, ethanol, and piperazine moieties.
-
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] The spectrum is a unique "fingerprint" of the molecule.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Broad, Strong | O-H stretch | Secondary Alcohol |
| ~ 3300 | Broad, Medium | N-H stretch | Secondary Amine (Piperazine) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2950 - 2800 | Strong | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600, 1480 | Medium | C=C stretch | Aromatic Ring |
| 1250 - 1050 | Strong | C-O stretch | Secondary Alcohol |
| 1150 - 1050 | Medium | C-N stretch | Aliphatic Amine |
Experimental Protocol for FT-IR Analysis
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary.
-
Label the significant peaks and compare them with the predicted values to confirm the presence of the expected functional groups.
-
Part 3: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol (C₁₃H₂₀N₂O) is 220.16 g/mol . A peak corresponding to the molecular ion (or more likely, the protonated molecule [M+H]⁺ at m/z 221.17 in ESI) should be observed.
-
Key Fragmentation Pathways: The fragmentation will likely be directed by the alcohol and the amine functionalities.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen and nitrogen is expected.
-
Loss of Water: Dehydration (loss of H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols.
-
Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic cleavage, leading to fragments with specific m/z values.
-
dot
Caption: A plausible fragmentation pathway for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
| Predicted m/z | Possible Fragment | Fragmentation Pathway |
| 221 | [C₁₃H₂₁N₂O]⁺ | Protonated Molecule [M+H]⁺ |
| 203 | [C₁₃H₁₉N₂]⁺ | Loss of H₂O from [M+H]⁺ |
| 190 | [C₁₂H₁₈N₂]⁺ | α-Cleavage: Loss of •CH₂OH from M⁺• |
| 134 | [C₈H₁₀N₂]⁺ | Benzylic cleavage leading to the [3-methylphenyl-piperazine] fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from the 3-methylphenyl group |
| 87 | [C₄H₉N₂]⁺ | Protonated piperazine fragment |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrument Setup and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the elution of the compound.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300) using Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.
-
Conclusion
This technical guide provides a comprehensive, predictive framework for the structural elucidation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. By systematically applying a combination of 1D and 2D NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, a researcher can build a robust and self-validating body of evidence to confirm the identity and structure of this novel compound. The detailed protocols and predicted data herein serve as a roadmap for this analytical journey. As with any scientific endeavor, careful execution of these experiments and a thorough interpretation of the resulting data are paramount to achieving an unambiguous structural assignment.
References
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Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Pharmacological potential of 3-methylphenyl piperazine ethanol derivatives
An In-Depth Technical Guide to the Pharmacological Potential of 3-Methylphenyl Piperazine Ethanol Derivatives
Executive Summary
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] This guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 3-methylphenyl piperazine ethanol derivatives. By synthesizing established principles of structure-activity relationships (SAR) with validated experimental workflows, we will construct a predictive framework for the development and evaluation of these compounds. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview, from rational design and synthesis to preclinical validation, focusing on their potential as modulators of serotonergic pathways for applications in anxiety and depression.
The Phenyl Piperazine Scaffold: A Foundation of Neuropharmacological Success
The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity, basicity, and synthetic tractability.[3][4] These properties allow it to serve as a versatile anchor for arranging pharmacophoric groups to interact with various biological targets, particularly neurotransmitter receptors.[1][5] Its inclusion in a molecule can improve aqueous solubility, oral bioavailability, and other critical ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.[3] Many successful CNS drugs, including the anxiolytic buspirone and the antidepressant vortioxetine, feature a phenyl piperazine core, underscoring its significance in targeting monoamine pathways.[6][7]
The 3-Methylphenyl Piperazine Ethanol Derivative: Structural Rationale and Synthesis
The specific substitution pattern of a 3-methylphenyl group on one nitrogen and an ethanol group on the other is a deliberate design choice aimed at optimizing both potency and pharmacokinetic properties.
Causality of Molecular Design
-
Piperazine Core : Provides the fundamental scaffold for CNS receptor interaction and favorable physicochemical properties.
-
Phenyl Group : Essential for establishing key interactions with aromatic residues within the binding pockets of monoaminergic receptors.
-
3-Methyl Substitution : The meta-position of the methyl group is critical. It can enhance metabolic stability by blocking a potential site of aromatic hydroxylation. Furthermore, it introduces a lipophilic pocket-filling moiety that can increase binding affinity and selectivity for the target receptor compared to an unsubstituted phenyl ring.
-
Ethanol Linker : The N-ethanol group introduces a short, flexible linker with a terminal hydroxyl group. This hydroxyl can act as a hydrogen bond donor and/or acceptor, potentially forming a critical interaction with polar residues in the receptor binding site to anchor the ligand and improve potency. It also subtly increases hydrophilicity, which can aid in balancing the overall lipophilicity of the molecule.
Proposed Synthetic Workflow
A robust and efficient synthesis is paramount for generating a library of analogs for screening. A multi-step approach involving reductive amination and cyclization is a field-proven strategy.[8][9]
Caption: Proposed synthetic pathway for 3-methylphenyl piperazine ethanol derivatives.
Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-4-(3-methylphenyl)piperazine
-
Step 1: Imine Formation.
-
To a solution of 3-methylbenzaldehyde (1.0 eq) in toluene, add 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Causality: The removal of water drives the equilibrium towards the formation of the imine intermediate. Triethylamine acts as a base to free the amine from its hydrochloride salt.
-
Monitor reaction completion by TLC. Once complete, cool the reaction and filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
-
Step 2: Cyclization.
-
Dissolve the crude imine intermediate from Step 1 in a polar aprotic solvent such as acetonitrile.
-
Add ethanolamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Heat the mixture to reflux for 12-18 hours.
-
Causality: Ethanolamine acts as the second component for building the piperazine ring. The base facilitates the nucleophilic attack and subsequent cyclization.
-
Cool the mixture, filter the inorganic salts, and concentrate the solvent.
-
-
Step 3: Reduction.
-
Dissolve the crude cyclized intermediate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Causality: Sodium borohydride is a mild reducing agent that will selectively reduce the remaining iminium species to the stable saturated piperazine ring without affecting the aromatic ring.[8]
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by slowly adding water. Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the target compound.
-
Postulated Pharmacological Target and Mechanism of Action
Based on extensive literature for related phenyl piperazine compounds, the primary CNS targets are serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[10][11][12] Anxiolytic and antidepressant effects of many piperazine derivatives are mediated through their activity as 5-HT1A receptor agonists or partial agonists.[12]
The 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
-
Agonist Binding : The 3-methylphenyl piperazine ethanol derivative binds to the 5-HT1A receptor.
-
G-Protein Activation : This binding event stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
Downstream Inhibition : The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation : The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an overall inhibitory effect on neuronal activity.
Caption: Postulated 5-HT1A receptor-mediated signaling cascade.
A Framework for Preclinical Evaluation
A logical, multi-tiered approach is essential to characterize the pharmacological profile of novel derivatives. The workflow should progress from determining target affinity and functional activity in vitro to assessing behavioral effects in vivo, culminating in early safety profiling.
In Vitro Characterization: Target Engagement and Function
Protocol 1: Radioligand Binding Assay (Affinity Determination)
-
Objective : To determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.
-
Methodology :
-
Tissue Preparation : Use cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A).
-
Assay Buffer : Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing appropriate salts (e.g., MgCl2, CaCl2).
-
Reaction Mixture : In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Controls :
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification : Wash the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis : Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which is then converted to the inhibition constant (Ki).
-
-
Causality : This is a competitive binding assay. The ability of the test compound to displace the known high-affinity radioligand is directly proportional to its own binding affinity for the receptor. This provides a quantitative measure of target engagement.
In Vivo Assessment: Behavioral Pharmacology
Protocol 2: Elevated Plus Maze (EPM) Test (Anxiolytic Activity)
-
Objective : To assess the anxiolytic-like effects of the test compound in rodents (e.g., mice).
-
Apparatus : A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Methodology :
-
Acclimation : Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing : Administer the test compound (e.g., 1, 5, 10 mg/kg) or vehicle (control) orally 30-60 minutes prior to testing. A positive control like diazepam should be included.
-
Test Procedure : Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore freely for 5 minutes.
-
Data Collection : Use video tracking software to record and score the number of entries into and the time spent in the open and closed arms.
-
Data Analysis : Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A statistically significant increase in these parameters compared to the vehicle group, without a significant change in total arm entries (a measure of locomotor activity), is indicative of an anxiolytic-like effect.
-
-
Causality : The test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.[10][12]
Protocol 3: Forced Swim Test (FST) (Antidepressant Activity)
-
Objective : To evaluate the antidepressant-like potential of the test compound.
-
Apparatus : A transparent cylinder filled with water (23-25°C).
-
Methodology :
-
Dosing : Administer the test compound or vehicle orally, typically on a sub-chronic schedule (e.g., once daily for 7 days) to better model clinical antidepressant effects. A positive control like fluoxetine should be used.
-
Test Procedure : On the final day, 60 minutes after the last dose, place the mouse in the water cylinder for a 6-minute session.
-
Data Collection : Video record the session and score the last 4 minutes for time spent immobile (defined as making only the minimal movements necessary to keep the head above water).
-
Data Analysis : A statistically significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.
-
-
Causality : Immobility in this test is interpreted as a state of behavioral despair. Antidepressant compounds are believed to promote active coping strategies (swimming, climbing), thus reducing the time spent immobile.[10][12]
Early Safety and Toxicology Screening
Protocol 4: In Vitro Hepatotoxicity Assessment using a Liver-Chip
-
Objective : To evaluate the potential for drug-induced liver injury (DILI) early in development.
-
Rationale : DILI is a major cause of drug failure. Organ-on-a-Chip technology provides a more human-relevant model than traditional animal testing for predicting toxicity.[13]
-
Methodology :
-
Chip Preparation : Use a commercially available human Liver-Chip that co-cultures primary human hepatocytes and other liver-relevant cells (e.g., Kupffer, stellate, endothelial cells) in a microfluidic device that mimics liver sinusoid architecture and flow.
-
Dosing : Introduce the test compound into the culture medium at various concentrations (e.g., 1x, 10x, and 100x the projected therapeutic concentration) and perfuse through the chip for a set period (e.g., 72 hours).
-
Endpoint Analysis :
-
Biomarkers : Collect the chip effluent daily and measure levels of liver injury biomarkers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) via ELISA.
-
Cell Viability : At the end of the experiment, perform on-chip staining (e.g., Calcein AM/Ethidium homodimer-1) and imaging to assess cell viability.
-
Metabolic Function : Measure albumin production to assess normal hepatocyte function.
-
-
Data Analysis : A dose-dependent increase in ALT/AST levels and a decrease in cell viability or albumin production indicate potential hepatotoxicity.
-
-
Trustworthiness : This self-validating system provides human-relevant data, as it was shown to correctly identify 87% of drugs that caused DILI in patients despite passing animal tests.[13]
Data Synthesis and Future Outlook
The data generated from the preclinical workflow must be synthesized to build a comprehensive SAR profile.
Structure-Activity Relationship (SAR) Data Summary
The following table presents a hypothetical dataset for a series of analogs to illustrate how SAR can be interpreted.
| Compound ID | R1 (Phenyl Substitution) | R2 (N-Substitution) | 5-HT1A Ki (nM) | EPM % Open Arm Time | FST Immobility (s) |
| 1 | H | H | 55.2 | 15% | 125 |
| 2 | 3-CH₃ | H | 18.5 | 22% | 118 |
| 3 (Lead) | 3-CH₃ | -CH₂CH₂OH | 2.1 | 45% | 65 |
| 4 | 4-CH₃ | -CH₂CH₂OH | 8.9 | 31% | 88 |
| 5 | 3-Cl | -CH₂CH₂OH | 4.5 | 41% | 72 |
Interpretation:
-
The addition of a 3-methyl group (Compound 2 vs. 1 ) improves binding affinity.
-
The introduction of the ethanol group (Compound 3 vs. 2 ) dramatically increases binding affinity and confers significant anxiolytic and antidepressant-like activity. This highlights the importance of the hydroxyl group for a key hydrogen bonding interaction.
-
Moving the methyl group to the para-position (Compound 4 ) is less favorable than the meta-position, suggesting a specific steric or electronic requirement in the binding pocket.
-
Replacing the methyl with a bioisosteric chloro group (Compound 5 ) retains high affinity and efficacy, suggesting this position is tolerant of electron-withdrawing groups and providing an avenue for further optimization.
This structured approach—from rational design and synthesis to a tiered preclinical evaluation—provides a robust framework for unlocking the pharmacological potential of 3-methylphenyl piperazine ethanol derivatives as next-generation CNS therapeutics.
References
- Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 806-811.
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.).
- López-Muñoz, F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry.
- Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
- Singh, S., et al. (2024).
- de Oliveira, M. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.
- Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
- de Oliveira, M. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects.
- Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- S. Barillari, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Emulate, Inc. (n.d.). Organ-Chips for Toxicology Assessment.
- de Oliveira, M. S., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed.
- López-Muñoz, F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
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Molecular weight and formula for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
[1]
Structural Identification & Physicochemical Profile[1][2][3]
This molecule represents a specific regioisomer of the aryl-piperazine ethanol class.[1] Unlike the more common terminal amino alcohols (where the amine attacks the less substituted carbon), this scaffold features the piperazine moiety attached to the benzylic position, creating a crowded chiral center adjacent to the primary alcohol.[1]
Core Data Matrix[1]
| Property | Value / Description | Notes |
| IUPAC Name | 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol | |
| Molecular Formula | C₁₃H₂₀N₂O | |
| Molecular Weight | 220.31 g/mol | Monoisotopic Mass: 220.1576 |
| CAS Registry | Not widely listed as commodity; Custom synthesis target | Isomeric with CAS 118161-86-7 (Terminal isomer) |
| LogP (Predicted) | 1.4 – 1.8 | Moderate lipophilicity; CNS penetrant potential |
| pKa (Predicted) | N1 (Piperazine): ~9.1 N4 (Piperazine): ~4.8 | Basic secondary amine dominates ionization at pH 7.4 |
| H-Bond Donors | 2 (OH, NH) | |
| H-Bond Acceptors | 3 (O, N1, N4) |
Structural Analysis
The molecule consists of three pharmacophoric elements:
-
3-Methylphenyl (m-Tolyl) Group: Provides hydrophobic bulk and potential
- stacking interactions.[1] The meta-methyl substitution often improves metabolic stability compared to para-substitution (blocking metabolic oxidation) or alters rotational entropy.[1] -
Piperazine Ring: A privileged motif in GPCR ligands (e.g., 5-HT receptors, Dopamine receptors).[1] The secondary amine (N4) remains available for further derivatization.[1]
-
Ethanol Side Chain: The primary hydroxyl group serves as a hydrogen bond donor/acceptor or a handle for cyclization (e.g., into morpholines).[1]
Synthetic Methodology & Regiocontrol
The synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol presents a classic challenge in epoxide ring-opening chemistry: Regioselectivity .[1]
The Regioselectivity Problem
The most direct precursor is 3-methylstyrene oxide .[1] Nucleophilic attack by piperazine can occur at two positions:
-
Path A (Alpha-Attack): Attack at the benzylic carbon.[1] This yields the target molecule (Benzylic amine).[1] This pathway is electronically favored (benzylic cation character) but sterically hindered.[1]
-
Path B (Beta-Attack): Attack at the terminal carbon.[1] This yields the regioisomer 1-(3-methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.[1] This pathway is sterically favored and typically dominates under basic/neutral conditions.[1]
To secure the target alpha-product , specific Lewis Acid catalysis or solvent effects must be employed to enhance the electrophilicity of the benzylic carbon.[1]
Optimized Synthetic Workflow (Lewis Acid Promoted)
Reaction:
3-Methylstyrene oxide + Piperazine
Protocol:
-
Activation: Dissolve 3-methylstyrene oxide (1.0 eq) in anhydrous Acetonitrile (MeCN). Add Ytterbium(III) triflate (0.1 eq) as a Lewis acid catalyst.[1]
-
Addition: Add Piperazine (3.0 eq) slowly. The excess prevents polymerization and bis-alkylation.[1]
-
Conditions: Heat to 60°C for 4-6 hours. The Lewis acid coordinates to the epoxide oxygen, stabilizing the partial positive charge at the benzylic position, thereby favoring Path A .[1]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2]
-
Purification (Critical): The crude mixture will likely contain 10-20% of the unwanted beta-isomer.[1] Separation requires Flash Column Chromatography (Silica, DCM:MeOH:NH₄OH gradient).[1] The alpha-isomer (target) typically elutes after the beta-isomer due to hydrogen bonding between the benzylic amine and the vicinal hydroxyl.[1]
Visualization of Reaction Pathways[1]
Caption: Regiodivergent opening of 3-methylstyrene oxide. Lewis acids favor the target benzylic amine.[1]
Analytical Characterization
Validating the structure requires distinguishing it from the terminal regioisomer.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
Benzylic Methine (Target): The proton at C2 (attached to N and Phenyl) will appear as a doublet of doublets (dd) or triplet around δ 3.5 - 4.0 ppm .[1]
-
Differentiation: In the unwanted regioisomer (terminal amine), the benzylic proton is attached to Oxygen (CH-OH), shifting it downfield to δ 4.5 - 5.0 ppm .[1] This is the definitive diagnostic signal.
-
Methyl Group: Singlet at δ 2.3 ppm (characteristic of m-tolyl).[1]
-
Mass Spectrometry[1]
Applications in Drug Discovery[1][2][9]
This scaffold acts as a versatile building block in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1][3]
Pharmacophore Utility
The 2-aryl-2-(piperazin-1-yl)ethanol core mimics the structure of monoamine neurotransmitters.[1]
-
GPCR Ligands: The piperazine nitrogen (basic center) interacts with the conserved Aspartate residue in transmembrane helix 3 (TM3) of aminergic GPCRs (Dopamine, Serotonin, Histamine).[1]
-
NK1 Antagonists: The 3,5-bis(trifluoromethyl) analogs of this scaffold are precursors to Aprepitant-like drugs.[1] The 3-methyl analog serves as a probe for steric tolerance in the hydrophobic pocket.[1]
Derivatization Potential
The molecule is bifunctional:[1][4][3]
-
N-Alkylation/Acylation: The distal piperazine nitrogen (N4) can be coupled to heterocycles to tune receptor selectivity (e.g., adding a pyridine ring for 5-HT1A affinity).[1]
-
Cyclization: Reaction with thionyl chloride can induce cyclization to form morpholines or aziridines , expanding the chemical space.[1]
Caption: Downstream utility of the scaffold in medicinal chemistry and synthesis.
Safety and Handling
-
Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the piperazine moiety.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the benzylic amine.
-
Solubility: Soluble in acidic aqueous buffers, DMSO, and Methanol.[1] Poor solubility in non-polar solvents (Hexane).[1]
References
-
Regioselectivity in Epoxide Opening
-
Piperazine Scaffolds in Medicinal Chemistry
-
Synthesis of Vicinal Amino Alcohols
-
Analogous Structures (Terminal Isomer Data)
An In-Depth Technical Guide to Predicting the Blood-Brain Barrier Permeability of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) is a formidable obstacle in the development of drugs for central nervous system (CNS) disorders, preventing the vast majority of small molecules from reaching their intended targets within the brain. A molecule's ability to permeate this highly selective barrier is a critical determinant of its potential as a CNS therapeutic. This guide provides a comprehensive analysis of the predicted BBB permeability of the novel compound, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, integrating computational predictions, and outlining established in vitro and in vivo methodologies for empirical validation.
Introduction: The Central Challenge of CNS Drug Delivery
The BBB is a dynamic interface formed by the endothelial cells of the brain's capillaries, which are interconnected by tight junctions that severely restrict the passive diffusion of substances from the bloodstream into the brain. This barrier is further fortified by the presence of efflux transporters, most notably P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics back into the circulation, further limiting their brain accumulation.
For a therapeutic agent to be effective in treating CNS diseases, it must possess a specific set of physicochemical properties that allow it to navigate this complex barrier. Early assessment of a compound's BBB permeability is therefore a cornerstone of modern CNS drug discovery, enabling researchers to prioritize candidates with a higher probability of success and reduce the high attrition rates that have historically plagued the field.
Physicochemical Profiling of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
The first step in assessing the BBB permeability of a novel compound is to determine its key physicochemical properties. These parameters provide a foundational understanding of how the molecule is likely to interact with the lipid-rich environment of the BBB. For 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, these properties have been calculated using established computational models.
| Property | Predicted Value | Implication for BBB Permeability |
| Molecular Weight (MW) | 220.31 g/mol | Favorable. Below the 400-500 Dalton threshold often associated with successful CNS drugs, suggesting it is small enough for passive diffusion. |
| Lipophilicity (logP) | ~2.0 | Optimal. A logP around 2 is considered ideal for BBB penetration, balancing sufficient lipid solubility to cross the membrane without excessive non-specific binding. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Highly Favorable. Significantly below the recommended upper limit of 60-90 Ų for CNS drugs, indicating a low propensity for forming hydrogen bonds with the aqueous environment and thus better membrane permeability. |
| Hydrogen Bond Donors (HBD) | 2 | Favorable. Within the guideline of ≤ 3 HBDs, which is beneficial for reducing polarity and improving BBB penetration. |
| Hydrogen Bond Acceptors (HBA) | 2 | Favorable. Well within the guideline of ≤ 7 HBAs for CNS drugs. |
| Rotatable Bonds | 3 | Favorable. A lower number of rotatable bonds (< 8) is associated with reduced molecular flexibility and better oral bioavailability and permeability. |
In Silico Prediction: A First-Pass Assessment
Computational, or in silico, models are invaluable tools in the early stages of drug discovery for rapidly screening large numbers of compounds and predicting their ADME (absorption, distribution, metabolism, and excretion) properties, including BBB permeability. These models leverage quantitative structure-activity/property relationships (QSAR/QSPR) to correlate a molecule's structural features with its ability to cross the BBB.
Lipinski's Rule of Five and CNS-Specific Modifications
Lipinski's Rule of Five is a widely used guideline for predicting the oral bioavailability of a drug candidate. However, for CNS drugs, more stringent criteria are often applied to account for the additional challenge of crossing the BBB. As shown in the table above, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol adheres to the stricter guidelines for CNS drugs, suggesting a high likelihood of good passive permeability.
Predictive Models of BBB Permeability
Numerous computational models have been developed to provide a more quantitative prediction of BBB penetration, often expressed as the logBB (the logarithmic ratio of the drug concentration in the brain to that in the blood). These models integrate multiple physicochemical descriptors to generate a predictive score.
Given its favorable physicochemical profile, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is predicted to have a high potential for crossing the BBB via passive diffusion. The low TPSA and optimal logP are particularly strong indicators of its ability to readily partition into and diffuse across the lipid membranes of the brain endothelial cells.
Caption: Workflow for in silico prediction of BBB permeability.
In Vitro Models: Simulating the Blood-Brain Barrier
While in silico models provide valuable initial predictions, experimental validation is crucial. In vitro models offer a controlled environment to study the transport of a compound across a cell monolayer that mimics the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that assesses a compound's ability to diffuse across an artificial lipid membrane. This assay is particularly useful for evaluating passive permeability.
Protocol for PAMPA-BBB:
-
Preparation of the Donor Plate: A solution of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is prepared in a buffer at a known concentration and added to the wells of a 96-well donor plate.
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution.
-
Assembly of the PAMPA Sandwich: A filter plate coated with a lipid mixture mimicking the composition of the brain is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate.
-
Incubation: The "sandwich" is incubated for a predetermined period, allowing the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.
Cell-Based Assays (Caco-2, MDCK-MDR1)
Cell-based assays utilize monolayers of cells, such as Caco-2 or MDCK-MDR1, grown on permeable supports. These models have the advantage of expressing some of the transporters found at the BBB, allowing for the assessment of both passive diffusion and active transport, including efflux by P-gp.
Protocol for a Cell-Based Transwell Assay:
-
Cell Seeding: Caco-2 or MDCK-MDR1 cells are seeded onto the apical side of a Transwell insert and cultured until a confluent monolayer is formed.
-
Transport Experiment: The test compound is added to either the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.
-
Sampling: At various time points, samples are taken from the receiving chamber.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated for both A-to-B and B-to-A transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Caption: In vitro assays for assessing BBB permeability.
In Vivo Studies: The Gold Standard for BBB Permeability Assessment
Ultimately, the most definitive assessment of BBB permeability is obtained through in vivo studies in animal models. These studies provide a direct measure of a compound's ability to cross the BBB and accumulate in the brain under physiological conditions.
Brain-to-Plasma Concentration Ratio (Kp)
The Kp value is a measure of the total concentration of a drug in the brain relative to its total concentration in the plasma at steady-state.
Protocol for Kp Determination:
-
Dosing: The compound is administered to a cohort of rodents (e.g., rats or mice).
-
Sample Collection: At a specific time point, blood and brain tissue are collected.
-
Sample Processing: Plasma is separated from the blood, and the brain tissue is homogenized.
-
Quantification: The concentration of the compound in the plasma and brain homogenate is measured by LC-MS/MS.
-
Calculation of Kp: The Kp is calculated as the ratio of the brain concentration to the plasma concentration.
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)
The Kp,uu is considered the most accurate predictor of the pharmacologically active drug concentration at the target site in the brain. It represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for efflux transporters.
Protocol for Kp,uu Determination:
This protocol follows the same initial steps as the Kp determination, with the addition of measuring the unbound fraction of the drug in both the brain and plasma using techniques such as equilibrium dialysis.
Synthesis and Predicted Outcome
Based on the comprehensive analysis of its physicochemical properties, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is predicted to be a highly promising candidate for CNS drug development.
-
High Passive Permeability: Its low molecular weight, optimal lipophilicity, and very low polar surface area strongly suggest that it will readily cross the BBB via passive diffusion.
-
Low Risk of P-gp Efflux: While experimental confirmation is required, its adherence to CNS drug-like properties makes it less likely to be a strong substrate for P-gp.
-
Favorable In Vivo Profile: It is anticipated that in vivo studies will reveal a Kp,uu value approaching 1, indicating efficient brain penetration and minimal active efflux.
Conclusion
The predictive assessment of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol indicates a high probability of successful blood-brain barrier penetration. Its physicochemical profile aligns well with the characteristics of known CNS drugs. The outlined in vitro and in vivo experimental workflows provide a clear path for the empirical validation of these predictions. The collective evidence strongly supports the continued investigation of this compound as a potential therapeutic agent for central nervous system disorders.
References
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Narayanan, R., & Gunturi, S. B. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Chemical and Pharmaceutical Bulletin, 53(9), 1140-1145. [Link]
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Lombardo, F., et al. (2004). Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. Journal of Pharmaceutical Sciences, 93(12), 3023-3035. [Link]
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Sivakumar, V., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]
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Liu, H., et al. (2013). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design, 27(2), 111-120. [Link]
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Shobo, A., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 16, 861346. [Link]
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Sivakumar, V., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]
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Cisternino, S., et al. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Current Pharmaceutical Design, 8(14), 1239-1253. [Link]
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Wang, Y., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Molecular Pharmaceutics, 15(11), 5046-5056. [Link]
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Dagenais, C., et al. (2002). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]
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Farrall, A. J., & Wardlaw, J. M. (2009). In vivo methods for imaging blood–brain barrier function and dysfunction. Neuropharmacology, 56(Suppl 1), 224-233. [Link]
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Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]
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Shah, P., et al. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Molecular Informatics, 44(3), e202400325. [Link]
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Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience, 3(1), 50-64. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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Geldenhuys, W. J., et al. (2015). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery, 6(8), 961-971. [Link]
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Adkins, C. E., et al. (2013). P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model. Frontiers in Pharmacology, 4, 141. [Link]
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Deli, M. A., et al. (2005). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In The Blood-Brain Barrier and Drug Delivery to the CNS (pp. 209-231). CRC Press. [Link]
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Miller, D. S. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(11), 1247-1258. [Link]
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Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 913-919. [Link]
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Shirasaka, Y., et al. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Journal of Pharmaceutical Sciences, 110(1), 269-277. [Link]
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Meanwell, N. A. (2012). Considerations for Target Selection in CNS Drug Discovery Programs. In Comprehensive Medicinal Chemistry II (pp. 1-32). Elsevier. [Link]
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Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5?. Patsnap Synapse. [Link]
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Shityakov, S., & Förster, C. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Drug Discovery Today, 25(10), 1723-1729. [Link]
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van derCHEN, M., et al. (2022). Regulation of P-Glycoprotein in the Brain. International Journal of Molecular Sciences, 23(23), 14755. [Link]
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Navigating the Toxicological Landscape of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential toxicity profile and safety considerations for the novel compound, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. In the absence of direct toxicological data for this specific molecule, this document synthesizes available information on structurally related arylpiperazine derivatives to construct a predictive toxicological framework. By examining the known hazards of analogous compounds, including hepatotoxicity, neurotoxicity, and cardiotoxicity, this guide offers critical insights for researchers and drug development professionals. The ensuing discussion is grounded in established toxicological principles and supported by a thorough review of relevant scientific literature, providing a valuable resource for anticipating and mitigating potential safety concerns in the development of this and similar chemical entities.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide range of biological targets.[1][2] Its presence in numerous approved drugs underscores its therapeutic potential. However, the introduction of various substituents to the piperazine core can significantly alter its biological activity and, consequently, its toxicity profile. The subject of this guide, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, is an arylpiperazine derivative. The toxicological profile of this specific molecule has not been extensively studied. Therefore, this guide will rely on a data-driven, analogue-based approach to predict its potential safety concerns.
Predictive Toxicology: Insights from Structural Analogues
Due to the lack of direct safety data for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a thorough examination of its structural components—the piperazine ring, the 3-methylphenyl (m-tolyl) group, and the ethanolamine side chain—is essential. The toxicity of the parent piperazine molecule and its substituted derivatives provides a foundation for our predictive analysis.
General Toxicity of Piperazine and its Derivatives
Piperazine itself has a relatively low acute toxicity.[3] However, its derivatives have been associated with a range of adverse effects. The primary areas of concern for arylpiperazine compounds include the central nervous system (CNS), the liver, and the cardiovascular system.[4]
The Arylpiperazine Subclass: A Focus on Potential Hazards
The introduction of an aryl group, such as the 3-methylphenyl moiety in our target compound, can significantly influence the pharmacological and toxicological properties of the piperazine scaffold.
Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, a property that is exploited in the development of psychoactive drugs.[1][5] This CNS activity, however, also carries the risk of neurotoxicity.
-
Mechanism of Action: Many arylpiperazines exhibit affinity for serotonin (5-HT), dopamine (D2), and adrenergic receptors.[1] Alterations in these neurotransmitter systems can lead to a range of adverse effects, from agitation and anxiety to more severe neurological symptoms like seizures.[4]
-
Predictive Insight: Given the structural similarities to known psychoactive arylpiperazines, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol should be evaluated for potential neurotoxic effects. Early-stage in vitro receptor binding assays and in vivo behavioral studies are crucial to characterize its CNS liability.
The liver is a primary site of metabolism for many xenobiotics, and piperazine derivatives are no exception. Several studies have highlighted the potential for certain piperazine "designer drugs" to induce liver injury.[6][7]
-
Metabolic Activation: The metabolism of arylpiperazines, often mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive metabolites that can cause cellular damage.[6]
-
Cellular Mechanisms: Studies on related compounds have shown that piperazine-induced hepatotoxicity can involve oxidative stress, mitochondrial impairment, and the induction of apoptosis.[6][8] Some piperazine derivatives have also been shown to up-regulate key enzymes in cholesterol biosynthesis, potentially increasing the risk of phospholipidosis and steatosis.[7]
-
Predictive Insight: The potential for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol to cause hepatotoxicity should be a key consideration. In vitro assays using human liver microsomes or hepatocyte cell lines (e.g., HepG2, HepaRG) are essential for assessing its metabolic stability and potential for cytotoxicity.
Adverse cardiovascular effects are another potential concern with some piperazine derivatives. These can manifest as tachycardia (increased heart rate) and other cardiac symptoms.[4]
-
Predictive Insight: Early assessment of cardiovascular safety is warranted. In vitro hERG channel assays are a standard preliminary screen to evaluate the potential for QT prolongation, a known risk factor for cardiac arrhythmias.
In Vitro Cytotoxicity of Arylpiperazine Analogues
While not direct measures of systemic toxicity, in vitro cytotoxicity assays provide valuable information about a compound's potential to cause cell death. Studies on various arylpiperazine derivatives have demonstrated cytotoxic activity against different cell lines.
Table 1: In Vitro Cytotoxicity of Selected Arylpiperazine Derivatives
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |
| Novel Arylpiperazine Derivatives | PC-3, LNCaP, DU145 (prostate cancer) | Compounds 9 and 15 showed strong cytotoxic activities against LNCaP cells (IC50 < 5 µM). | [9] |
| Piperazinone Derivatives | HT-29 (colon cancer), A549 (lung cancer) | Some derivatives showed cytotoxic activity. | [10] |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (non-cancerous fibroblast), 4T1 (breast cancer) | Evaluated for in vitro toxicity. | [11] |
| Sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitriles | Various cancer and non-malignant cell lines | Three compounds showed efficient and selective cytotoxicity toward neuroblastoma cells. | [12] |
These findings suggest that the cytotoxic potential of arylpiperazine derivatives is highly dependent on the specific substitutions on both the piperazine and the aryl rings. Therefore, direct in vitro cytotoxicity testing of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol against a panel of relevant cell lines is a critical first step in its safety assessment.
Proposed Experimental Workflow for Toxicity Assessment
Given the absence of data, a tiered approach to the toxicological evaluation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is recommended. This workflow prioritizes in vitro and in silico methods in the early stages to guide further in vivo studies.
Caption: A tiered approach to the toxicological assessment of novel compounds.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic potential of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity screening) in appropriate media and conditions until approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
While no direct toxicity data exists for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a comprehensive analysis of its structural analogues provides a solid foundation for a predictive toxicological assessment. The primary areas of concern for this class of compounds are neurotoxicity, hepatotoxicity, and to a lesser extent, cardiotoxicity. The presence of the m-tolyl group may influence its metabolic profile and cytotoxic potential.
For any further development of this compound, a systematic and tiered approach to safety assessment is imperative. The experimental workflow proposed in this guide, beginning with in silico and in vitro screening, will enable a data-driven evaluation of its toxicological liabilities. By proactively addressing these potential safety concerns, researchers and drug development professionals can make informed decisions and advance the development of this and other novel piperazine derivatives in a safe and responsible manner.
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In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. (2017). Archives of Toxicology, 91(3), 1413-1430. [Link]
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Receptor binding affinity predictions for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
An In-Depth Technical Guide to Predicting Receptor Binding Affinity for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Foreword: A Strategic Approach to Affinity Prediction
In modern drug discovery, understanding the interaction between a small molecule and its protein target is paramount. The binding affinity—a measure of the strength of this interaction—is a critical determinant of a drug's potency, selectivity, and overall therapeutic potential.[1][2] This guide provides a comprehensive, technically-grounded framework for predicting the receptor binding affinity of the novel compound, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. The structure of this molecule, featuring a piperazine ring, suggests a strong likelihood of interaction with G-protein coupled receptors (GPCRs), particularly aminergic receptors such as dopamine and serotonin subtypes, which are common targets for piperazine-containing compounds.[3][4]
Part I: In Silico Prediction – Building a Computational Hypothesis
The journey begins in the computational realm. In silico methods provide an invaluable first pass, allowing us to screen potential targets and predict binding modes rapidly and economically.[5] This phase is not about finding a definitive answer but about building a robust, data-driven hypothesis that will guide subsequent experimental work.
Target Identification and Structural Preparation
Given the arylpiperazine motif in 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, our primary targets of interest are the dopamine (D1-D5) and serotonin (5-HT) receptor families.[4][6] The first step is to obtain high-quality 3D structures of these receptors.
Protocol for Receptor Structure Preparation:
-
Structure Acquisition: Prioritize experimentally determined structures from the Protein Data Bank (PDB). For receptor subtypes without crystal or cryo-EM structures, homology models will be built using templates of closely related receptors (e.g., using the 5-HT1B or D2 receptor structures as templates).[6][7][8]
-
Structure Cleanup: Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands.
-
Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine, at a physiological pH. The structure is then subjected to a short energy minimization protocol to relieve any steric clashes.
Molecular Docking: A First Look at the "Handshake"
Molecular docking predicts the preferred orientation of our ligand within the receptor's binding site and provides a "docking score," a qualitative estimate of binding affinity.[9][10][11]
Causality Behind the Choice: We use docking as a high-throughput screening tool. Its speed allows us to quickly assess the fit of our compound against multiple receptor subtypes, identifying the most promising candidates for more intensive analysis. The predicted binding pose also provides crucial insights into the specific molecular interactions—hydrogen bonds, salt bridges, and hydrophobic contacts—that anchor the ligand.[10][12]
Caption: Primary signaling pathways for dopamine receptors.
[2]***
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An In-Depth Technical Guide to the Metabolic Stability of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol in Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising lead to a therapeutic reality, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly cleared could accumulate and cause toxicity.[1] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[2][3]
This guide provides a comprehensive framework for evaluating the metabolic stability of a specific molecule, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, using in vitro liver microsome assays. As direct metabolic data for this compound is not publicly available, this document will leverage established principles of drug metabolism to predict its biotransformation and provide a robust, scientifically-grounded protocol for its experimental assessment. We will delve into the rationale behind experimental design, the intricacies of the assay itself, data interpretation, and the prediction of metabolic pathways.
Structural Considerations and Predicted Metabolic Hotspots of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
The chemical structure of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol presents several potential sites for metabolism, primarily by Phase I and Phase II enzymes.
Phase I Metabolism (Functionalization Reactions):
The initial phase of metabolism typically involves the introduction or unmasking of functional groups.[4] For our target molecule, the most probable Phase I reactions are mediated by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases highly abundant in liver microsomes.[4][5]
-
Aromatic Hydroxylation: The 3-methylphenyl group is a likely site for hydroxylation at various positions on the aromatic ring.[6]
-
Benzylic Oxidation: The methyl group on the phenyl ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.
-
N-Dealkylation: The piperazine ring offers multiple sites for metabolism. The bond between the piperazine nitrogen and the ethan-1-ol backbone could be cleaved.[7]
-
Oxidation of the Piperazine Ring: The piperazine ring itself can undergo oxidation to form various metabolites, including N-oxides.[8]
-
Alcohol Oxidation: The primary alcohol could be oxidized to an aldehyde and then a carboxylic acid.
Phase II Metabolism (Conjugation Reactions):
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[9][10] Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3][9]
-
Glucuronidation: The hydroxyl group on the ethan-1-ol moiety and any hydroxylated metabolites formed during Phase I are susceptible to glucuronidation by UGTs.[9][11]
-
Sulfation: The hydroxyl groups can also be conjugated with a sulfonate group by SULTs.
The following diagram illustrates the predicted metabolic pathways for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol in liver microsomes. This assay measures the rate of disappearance of the parent compound over time.[12][13]
Materials and Reagents
-
Test Compound: 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol (10 mM stock in DMSO)
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes (commercially available)
-
Phosphate Buffer: 100 mM Potassium phosphate buffer, pH 7.4
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-phosphate
-
Solution B: Glucose-6-phosphate dehydrogenase
-
-
Positive Control Compounds: High and low clearance compounds (e.g., Verapamil and Warfarin)
-
Acetonitrile (ACN): with internal standard for quenching
-
96-well incubation plates
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines the key steps in the microsomal stability assay.
Step-by-Step Procedure
-
Preparation of Incubation Mixtures:
-
Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).[13]
-
Add the test compound to the master mix to achieve a final concentration of 1 µM.[14] Include positive and negative controls in separate wells. The negative control will not contain the NADPH regenerating system to account for any non-enzymatic degradation.[13]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[15]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[16] The "0" minute time point should be taken immediately after the addition of NADPH.
-
-
Protein Precipitation and Sample Preparation:
-
After the final time point, centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis and Interpretation
The primary data obtained from the LC-MS/MS analysis is the peak area of the parent compound at each time point. This data is then used to calculate key metabolic stability parameters.
Calculation of Metabolic Stability Parameters
-
Percentage of Compound Remaining: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Half-Life (t½): The half-life is the time it takes for 50% of the parent compound to be metabolized. It is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
Slope (k) = (ln(% remaining at time 2) - ln(% remaining at time 1)) / (time 2 - time 1)
-
t½ = 0.693 / -k
-
-
Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic activity of the liver enzymes towards the compound, independent of physiological factors.[12]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Data Presentation
The results of the microsomal stability assay should be summarized in a clear and concise table.
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol | Experimental Value | Calculated Value |
| Verapamil (High Clearance) | Experimental Value | Calculated Value |
| Warfarin (Low Clearance) | Experimental Value | Calculated Value |
Predictive Modeling of Metabolism
In addition to experimental data, in silico tools can provide valuable insights into the likely sites of metabolism.[17][18] Various software programs utilize machine learning algorithms and knowledge-based systems to predict which atoms in a molecule are most susceptible to metabolism by CYP enzymes.[19][20] These predictions can help guide the experimental identification of metabolites and inform strategies for chemical modification to improve metabolic stability.
For 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, predictive models would likely highlight the aromatic ring, the benzylic methyl group, and the piperazine ring as the primary sites of metabolism, corroborating the predictions based on fundamental principles of drug metabolism.
Conclusion
The in vitro microsomal stability assay is an indispensable tool in early drug discovery for characterizing the metabolic fate of new chemical entities.[3][21] For 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a systematic evaluation of its stability in liver microsomes will provide crucial data on its intrinsic clearance and half-life. By understanding its potential metabolic liabilities, researchers can make informed decisions regarding its progression as a drug candidate and devise strategies to optimize its pharmacokinetic properties. This guide provides a robust framework for conducting and interpreting these critical studies, ensuring scientific rigor and advancing the development of safer and more effective medicines.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a β-amino alcohol containing a piperazine moiety. Such structures are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds.[1][2] The synthetic strategy detailed herein is centered on the regioselective nucleophilic ring-opening of a substituted epoxide, 2-(3-methylphenyl)oxirane, with piperazine. This approach is favored for its atom economy and the direct formation of the desired 1,2-amino alcohol functionality.[1][2] This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering both a detailed experimental protocol and the underlying scientific rationale for each step.
Introduction and Synthetic Strategy
The synthesis of 1,2-amino alcohols is a cornerstone of modern organic and medicinal chemistry.[3] These motifs are present in numerous pharmaceuticals and serve as valuable chiral auxiliaries in asymmetric synthesis.[3][4] The target molecule, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, combines the 1,2-amino alcohol core with a piperazine ring, a privileged scaffold known to enhance the pharmacokinetic properties of drug candidates.
The chosen synthetic route proceeds in two main stages, as illustrated in the reaction scheme below:
-
Epoxidation: The synthesis begins with the formation of the key intermediate, 2-(3-methylphenyl)oxirane (also known as 3-methylstyrene oxide), from its corresponding alkene, 3-methylstyrene.
-
Nucleophilic Ring-Opening: The synthesized epoxide undergoes a regioselective ring-opening reaction upon treatment with piperazine to yield the final product. This reaction is a classic example of an SN2-type process where the amine acts as the nucleophile.[5]
Overall Reaction Scheme
Sources
Application Notes and Protocols for the Synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Abstract
This comprehensive technical guide provides detailed synthetic protocols for the preparation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a key structural motif found in various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We present two primary, robust synthetic strategies, each meticulously detailed with step-by-step instructions, mechanistic insights, and a comparative analysis of their respective advantages. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All key transformations are supported by citations from authoritative literature.
Introduction
The 2-amino-1-arylethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, incorporates this key pharmacophore and the versatile piperazine moiety, suggesting its potential as a valuable building block for the synthesis of novel drug candidates. The strategic placement of the 3-methylphenyl group can influence the compound's lipophilicity and metabolic stability, making its efficient synthesis a topic of significant interest.
This application note details two divergent and reliable synthetic pathways to access this target molecule:
-
Route 1: The α-Haloketone Pathway. A classical and highly effective approach commencing with the α-bromination of a substituted acetophenone, followed by nucleophilic substitution with piperazine and subsequent reduction of the intermediate α-amino ketone.
-
Route 2: The Epoxide Ring-Opening Strategy. A convergent approach involving the synthesis of a substituted styrene oxide and its subsequent regioselective ring-opening with piperazine.
Each route is presented with a thorough discussion of the reagents, reaction conditions, and purification methods.
Visualization of Synthetic Pathways
Caption: Divergent synthetic routes to 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
Route 1: The α-Haloketone Pathway
This pathway is a robust and widely applicable method for the synthesis of 2-amino-1-arylethanols. It involves three distinct steps, each with well-established protocols and predictable outcomes.
Step 1: Synthesis of 2-Bromo-1-(3-methylphenyl)ethanone
The initial step involves the α-bromination of 3-methylacetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. Acetic acid is a common solvent and catalyst for this transformation.[1][2]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylacetophenone (13.4 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Bromine Addition: Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to yield pure 2-bromo-1-(3-methylphenyl)ethanone as a crystalline solid.
Table 1: Reagents for the Synthesis of 2-Bromo-1-(3-methylphenyl)ethanone
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylacetophenone | 134.18 | 13.4 g | 0.1 |
| Bromine | 159.81 | 16.0 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 120 mL | - |
Step 2: Synthesis of 2-(Piperazin-1-yl)-1-(3-methylphenyl)ethanone
This step involves the nucleophilic substitution of the α-bromide by piperazine. To avoid the potential for N,N'-dialkylation of piperazine, it is crucial to use an excess of the amine. Alternatively, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be used, followed by a deprotection step.[3] For simplicity, this protocol utilizes an excess of piperazine.
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve piperazine (34.4 g, 0.4 mol) in 200 mL of a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Substrate Addition: Add a solution of 2-bromo-1-(3-methylphenyl)ethanone (21.3 g, 0.1 mol) in 50 mL of the same solvent to the piperazine solution dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The formation of piperazine hydrobromide as a white precipitate will be observed.
-
Work-up: Filter the reaction mixture to remove the piperazine hydrobromide. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in dichloromethane (200 mL) and wash with water (3 x 100 mL) to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-(piperazin-1-yl)-1-(3-methylphenyl)ethanone. Further purification can be achieved by column chromatography on silica gel using a dichloromethane:methanol (95:5) eluent system.
Table 2: Reagents for the Synthesis of 2-(Piperazin-1-yl)-1-(3-methylphenyl)ethanone
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-(3-methylphenyl)ethanone | 213.08 | 21.3 g | 0.1 |
| Piperazine | 86.14 | 34.4 g | 0.4 |
| Acetonitrile | 41.05 | 250 mL | - |
Step 3: Synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
The final step is the reduction of the α-amino ketone to the target amino alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation and is selective for the ketone in the presence of other functional groups.[4][5][6]
Protocol:
-
Reaction Setup: Dissolve 2-(piperazin-1-yl)-1-(3-methylphenyl)ethanone (23.2 g, 0.1 mol) in 250 mL of methanol in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (4.5 g, 0.12 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the dropwise addition of water (50 mL). Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
Table 3: Reagents for the Synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Piperazin-1-yl)-1-(3-methylphenyl)ethanone | 232.32 | 23.2 g | 0.1 |
| Sodium Borohydride | 37.83 | 4.5 g | 0.12 |
| Methanol | 32.04 | 250 mL | - |
Route 2: The Epoxide Ring-Opening Strategy
This route offers a more convergent approach to the target molecule. The key steps are the epoxidation of 3-methylstyrene and the subsequent nucleophilic ring-opening of the resulting epoxide with piperazine.
Step 1: Synthesis of 2-(m-tolyl)oxirane (3-Methylstyrene Oxide)
Epoxidation of alkenes can be achieved using various reagents, with meta-chloroperoxybenzoic acid (m-CPBA) being a classic and effective choice. Other reagents like Oxone can also be employed.[7]
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-methylstyrene (11.8 g, 0.1 mol) in 200 mL of dichloromethane (DCM).
-
Epoxidizing Agent Addition: Cool the solution to 0 °C and add m-CPBA (70-75% purity, approx. 24.5 g, ~0.105 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid. Wash the filtrate with a 10% aqueous solution of sodium sulfite (100 mL) to destroy excess peroxide, followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(m-tolyl)oxirane. The product can be purified by vacuum distillation.
Table 4: Reagents for the Synthesis of 2-(m-tolyl)oxirane
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylstyrene | 118.18 | 11.8 g | 0.1 |
| m-CPBA (70-75%) | 172.57 (pure) | ~24.5 g | ~0.105 |
| Dichloromethane | 84.93 | 200 mL | - |
Step 2: Ring-Opening of 2-(m-tolyl)oxirane with Piperazine
The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols.[8][9][10] The reaction of an unsymmetrical epoxide like 2-(m-tolyl)oxirane with piperazine can potentially yield two regioisomers. Under neutral or basic conditions, the nucleophilic attack of the amine generally occurs at the less sterically hindered carbon atom (the terminal carbon), which would lead to the desired product.[9]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve piperazine (17.2 g, 0.2 mol) in 100 mL of a protic solvent like ethanol or isopropanol.
-
Epoxide Addition: Add a solution of 2-(m-tolyl)oxirane (13.4 g, 0.1 mol) in 20 mL of the same solvent to the piperazine solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purification by column chromatography on silica gel (eluent: dichloromethane with a gradient of methanol from 0% to 5%) will afford the pure 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
Table 5: Reagents for the Ring-Opening Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(m-tolyl)oxirane | 134.18 | 13.4 g | 0.1 |
| Piperazine | 86.14 | 17.2 g | 0.2 |
| Ethanol | 46.07 | 120 mL | - |
Comparative Analysis of Synthetic Routes
| Feature | Route 1: α-Haloketone Pathway | Route 2: Epoxide Ring-Opening |
| Starting Materials | Readily available 3-methylacetophenone and piperazine. | Requires synthesis of 3-methylstyrene and its subsequent epoxidation. |
| Number of Steps | Three distinct steps. | Two main synthetic steps. |
| Reagents | Uses bromine, which requires careful handling. | Employs peroxy acids, which can be hazardous. |
| Control of Regioselectivity | Not a concern as the connectivity is defined by the starting materials. | The ring-opening step's regioselectivity needs to be considered and controlled. |
| Overall Yield | Generally high and reproducible yields for each step. | Can be high, but may be affected by the efficiency of the epoxidation and the regioselectivity of the ring-opening. |
| Scalability | Well-suited for large-scale synthesis. | Can be scaled up, but epoxidation reactions require careful temperature control. |
Characterization of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the key functional groups, such as the O-H and N-H stretches.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound.
Safety and Handling
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
m-CPBA: A strong oxidizing agent and can be explosive when dry. Handle with care and store in a cool, dry place.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench reactions carefully.
-
Solvents: Dichloromethane, acetic acid, methanol, and other organic solvents are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.
-
Piperazine: Corrosive and can cause skin and eye irritation. Wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides two reliable and well-documented synthetic routes for the preparation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. The α-haloketone pathway offers a highly predictable and scalable synthesis, while the epoxide ring-opening strategy provides a more convergent approach. The choice of route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and experimental capabilities. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful synthesis of this valuable chemical intermediate for applications in drug discovery and development.
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Application Note: HPLC Method Development for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Introduction & Analyte Profiling[1][2][3][4][5][6]
The analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol presents a classic chromatographic challenge involving basic nitrogen heterocycles. This molecule contains a piperazine ring (secondary and tertiary amine) and a hydroxyl group attached to a lipophilic tolyl moiety.
Physicochemical Challenges
-
Basicity: Piperazine derivatives typically exhibit two pKa values (approx. 5.4 and 9.8). At standard acidic HPLC pH (pH 2–3), both nitrogens are protonated, leading to significant secondary interactions with residual silanols on the silica surface. This results in severe peak tailing and variable retention.
-
Polarity vs. Hydrophobicity: The molecule possesses a "push-pull" nature—the polar ethanol/piperazine tail versus the hydrophobic 3-methylphenyl head. Standard C18 columns may struggle to retain the polar protonated form at low pH.
-
UV Absorbance: The 3-methylphenyl (m-tolyl) group provides good UV absorbance at 210–220 nm (E2 band) and weaker absorbance at 254–260 nm (B band).
Objective
To develop a robust, stability-indicating RP-HPLC method suitable for purity assay and impurity profiling. This guide prioritizes a High-pH Reversed-Phase approach, which is field-proven to yield superior peak shape and loading capacity for piperazine derivatives compared to traditional ion-pairing methods.
Method Development Strategy
The "High pH" Advantage
For basic drugs like piperazines, operating at a pH above the compound's pKa (pH > 10) suppresses ionization. The neutral molecule interacts solely via hydrophobic mechanisms with the stationary phase, eliminating cation-exchange interactions with silanols.
Decision Matrix:
-
If LC-UV (Quality Control): Use High pH (pH 10) with Hybrid Silica (e.g., XBridge BEH).
-
Benefit: Best peak symmetry, highest loading capacity, simple mobile phase.
-
-
If LC-MS (DMPK/Bioanalysis): Use Low pH (pH 2-3) with Charged Surface Hybrid (CSH) columns.
-
Benefit: High ionization efficiency for MS, CSH surface repels the positive analyte to prevent tailing.
-
This protocol focuses on the High pH LC-UV method as the gold standard for purity analysis.
Detailed Experimental Protocol
Reagents and Standards
-
Analyte Standard: >98% purity 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
-
Solvent A (Aqueous): 10 mM Ammonium Bicarbonate (NH₄HCO₃), adjusted to pH 10.0 with Ammonium Hydroxide (NH₄OH).
-
Note: Bicarbonate buffers are volatile and MS-compatible if needed, but excellent for UV transparency >210 nm.
-
-
Solvent B (Organic): HPLC Grade Acetonitrile (MeCN).
-
Diluent: 50:50 Water:Acetonitrile (v/v).
Instrumentation & Column
-
System: Agilent 1260 Infinity II or Waters ACQUITY UPLC H-Class.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 × 100 mm).
-
Why: The Ethylene-Bridged Hybrid (BEH) particle is stable up to pH 12, essential for this method. Standard silica dissolves at pH > 8.
-
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 0.5 mL/min |
| Column Temp | 40°C (Improves mass transfer for basic amines) |
| Injection Volume | 2.0 – 5.0 µL |
| Detection | UV 215 nm (Quantitation); UV 254 nm (Identification) |
| Run Time | 12.0 minutes |
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) | Curve | Action |
| 0.00 | 95 | 5 | Initial | Equilibration |
| 1.00 | 95 | 5 | 6 | Hold for polar impurities |
| 8.00 | 10 | 90 | 6 | Linear Gradient |
| 9.50 | 10 | 90 | 6 | Wash |
| 9.60 | 95 | 5 | 1 | Return to Initial |
| 12.00 | 95 | 5 | 1 | Re-equilibration |
Method Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, the following System Suitability Test (SST) criteria must be met before every sample set.
System Suitability Limits
-
Tailing Factor (
): NMT 1.3.-
Logic: If
, the pH may have drifted lower, or the column surface is degrading.
-
-
Retention Time Repeatability: %RSD < 0.5% (n=6 injections).
-
Theoretical Plates (
): > 5,000 (for 100 mm column). -
Resolution (
): > 2.0 between the main peak and any synthetic precursor (e.g., 3-methylbenzaldehyde or piperazine).
Linearity & Range
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the High pH strategy for this specific piperazine derivative.
Caption: Decision tree for optimizing piperazine derivative separation, highlighting the advantages of pH 10 suppression.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | pH is too low (< 9.5). | Adjust aqueous buffer to pH 10.0 ± 0.1. Ensure column is alkali-stable. |
| Retention Drift | Temperature fluctuation. | Piperazines are sensitive to Temp/pH. Thermostat column strictly at 40°C. |
| Split Peak | Sample solvent mismatch. | If dissolving sample in 100% MeCN, strong solvent effect occurs. Dilute with water to 50:50. |
| Ghost Peaks | Carbonate contamination. | Bicarbonate buffers can absorb CO₂. Prepare fresh buffer daily and cap tightly. |
Chiral Considerations (Advanced)
While the protocol above details the achiral purity method, the analyte has a chiral center at the C2 position of the ethanol chain.
-
Chiral Screening: For enantiomeric separation, use a Daicel Chiralpak IC or IG column (immobilized polysaccharide).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).
-
Note: Chiral separation is usually performed in Normal Phase (NP) or Polar Organic Mode, distinct from the RP purity method described above.
References
-
Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link
-
Agilent Technologies. Analysis of Basic Compounds using Agilent Poroshell 120 HPH-C18. Application Note 5991-7060EN. Link
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][3][5] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
Sources
Application Notes and Protocols for the Purification of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol via Crystallization
Introduction: The Critical Role of Crystallization in API Purification
In the synthesis of Active Pharmaceutical Ingredients (APIs), achieving high purity is paramount to ensure safety and efficacy. Crystallization stands as a powerful and widely employed technique for the purification of chemical compounds, particularly in the pharmaceutical industry.[1] This process, which involves the formation of a solid crystalline structure from a solution, is not merely a method of solidification but a selective process that can efficiently exclude impurities from the crystal lattice. For the compound 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a piperazine derivative with potential therapeutic applications, a well-designed crystallization protocol is essential for obtaining a final product that meets stringent purity requirements.
This guide provides a detailed exploration of the principles and practical protocols for the purification of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol by crystallization. We will delve into the theoretical underpinnings of solvent selection, the impact of temperature and cooling rates, and the practical execution of various crystallization techniques. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to develop robust and efficient purification strategies for this and similar molecules.
Physicochemical Properties of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
A thorough understanding of the physicochemical properties of the target compound is the cornerstone of developing an effective crystallization protocol. While specific experimental data for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is not extensively available in the public domain, we can infer some properties based on its structure and data from similar compounds.
Structural Features:
The molecule possesses several key functional groups that dictate its behavior in different solvent systems:
-
Piperazine Ring: A basic, six-membered heterocyclic ring containing two nitrogen atoms. This moiety can participate in hydrogen bonding and acid-base interactions.
-
Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.
-
3-Methylphenyl Group: A non-polar, aromatic ring that contributes to the molecule's overall lipophilicity.
This combination of polar and non-polar functionalities suggests that the solubility of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol will be highly dependent on the solvent's polarity. A related compound, 2-piperazin-1-ylethanol, is known to be highly soluble in water and also soluble in common organic solvents like ethanol and acetone.[2]
Predicted Properties:
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₂₀N₂O | [3] |
| Molecular Weight | 220.31 g/mol | [3] |
| XlogP (predicted) | 0.8 | [3] |
| Melting Point | Not experimentally determined in available literature. Piperazine derivatives can have a wide range of melting points.[1] | N/A |
| Boiling Point | Not experimentally determined in available literature. | N/A |
The predicted XlogP value of 0.8 suggests a moderate lipophilicity, which aligns with the expectation of solubility in a range of organic solvents.
The Science of Crystallization: A Primer
Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered crystalline structure. This process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The two fundamental steps in crystallization are nucleation and crystal growth.
-
Nucleation: The initial formation of stable, microscopic crystalline entities (nuclei) from the supersaturated solution.
-
Crystal Growth: The subsequent growth of these nuclei into larger crystals.
The interplay between nucleation and crystal growth rates determines the final crystal size distribution and morphology, which are critical quality attributes of the purified API.
Solvent Selection: The Key to Successful Crystallization
The choice of solvent is the most critical parameter in designing a crystallization protocol. An ideal solvent system should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures to allow for complete dissolution of the crude material.
-
Low solubility of the compound at lower temperatures to ensure a high recovery of the purified product upon cooling.
-
Good solubility of impurities at all temperatures , or alternatively, very low solubility so they can be removed by hot filtration.
-
Formation of well-defined, stable crystals.
-
Miscibility with anti-solvents , if used.
-
Safety and environmental considerations.
Based on the structure of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol and general practices for similar compounds, the following solvents are recommended for initial screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | The hydroxyl group of the solvent can interact with the polar functionalities of the target molecule. Ethanol is a common and effective solvent for recrystallizing piperazine derivatives.[1][4] |
| Ketones | Acetone | A polar aprotic solvent that can be effective for dissolving compounds with both polar and non-polar character. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity that can provide a good balance of solubility properties. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact with the methylphenyl group of the target molecule. Often used in mixed solvent systems. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Typically used as anti-solvents to induce precipitation from more polar solvents. |
Solvent Screening Workflow:
A systematic approach to solvent screening is crucial for identifying the optimal crystallization conditions.
Caption: A workflow diagram for systematic solvent screening in crystallization.
Crystallization Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. These should be considered as starting points, and optimization may be required based on the specific impurity profile of the crude material.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward crystallization method. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.
Materials:
-
Crude 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
-
Selected solvent (e.g., Ethanol or Isopropanol)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. The rate of cooling can be controlled by insulating the flask.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent cannot be found or to induce crystallization of compounds that are highly soluble in many solvents at room temperature. It involves adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent in which it is soluble.
Materials:
-
Crude 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
-
"Good" solvent (e.g., Acetone or Ethanol)
-
"Anti-solvent" (e.g., Heptane or Water)
-
Beaker or flask
-
Stirring apparatus
-
Addition funnel or syringe pump
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol in a minimal amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise using an addition funnel or at a controlled rate with a syringe pump.
-
Induction of Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.
-
Crystal Growth: Once turbidity is observed, stop the addition of the anti-solvent and allow the mixture to stir for a period to promote crystal growth.
-
Completion of Precipitation: After a period of stirring, you may add more anti-solvent to ensure complete precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a mixture of the "good" solvent and anti-solvent, or with the pure anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Process Flow for Anti-Solvent Crystallization:
Caption: A step-by-step process flow for anti-solvent crystallization.
Troubleshooting Common Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out | The solution is supersaturated at a temperature above the compound's melting point. | Use a larger volume of solvent, a lower dissolution temperature, or a different solvent system. |
| No crystal formation | The solution is not sufficiently supersaturated. | Scratch the inside of the flask with a glass rod, add a seed crystal, or allow the solvent to evaporate slowly. |
| Poor recovery | Too much solvent was used; the compound is too soluble at low temperatures. | Reduce the amount of solvent used for dissolution; cool the solution for a longer period or to a lower temperature. |
| Impure crystals | Rapid cooling entrapped impurities; the chosen solvent did not effectively separate the impurities. | Allow for slower cooling; perform a second recrystallization from a different solvent system.[5] |
Conclusion: A Pathway to High Purity
The purification of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol through crystallization is a critical step in its preparation for pharmaceutical applications. By systematically screening solvents and carefully controlling the crystallization parameters, researchers can achieve a final product of high purity. The protocols outlined in this guide provide a solid foundation for developing a robust and efficient purification process. It is important to remember that these are starting points, and optimization based on experimental observations will lead to the most successful outcomes.
References
- Laturwale, S. K. J. S., et al. (2023).
-
Solubility of Things. (n.d.). 2-Piperazinylethanol. Retrieved from [Link]
- Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
-
U.S. Environmental Protection Agency. (2025, October 15). (3R)-3-(2-Methylphenyl)-2-piperazinone Properties. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
- Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). CN104230850A - Separation method of piperazine.
- Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- European Patent Office. (n.d.). Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-714.
-
ChemSrc. (n.d.). CAS#:118161-86-7 | 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanol. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-1-(3-methylphenyl)piperazine. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Piperazineethanol. Retrieved from [Link]
Sources
Application Note: Preparation and Characterization of Hydrochloride Salts of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Introduction & Chemical Context
2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is a bifunctional amino alcohol featuring a secondary amine, a tertiary amine, and a hydroxyl group. Compounds containing this substituted phenylethanolamine-piperazine scaffold are highly valued in medicinal chemistry as versatile building blocks and pharmacophores for central nervous system (CNS) targets.
In their free base form, these molecules often present as viscous oils or amorphous, hygroscopic solids with poor aqueous solubility. Converting the free base to a hydrochloride salt is a critical step in drug development to enhance physicochemical stability, crystallinity, and bioavailability. This guide details the mechanistic rationale and self-validating protocols for synthesizing both the monohydrochloride and dihydrochloride salts of this compound.
Mechanistic Insights and Causality
The piperazine ring contains two basic nitrogen atoms with distinct
-
Differential Basicity: The terminal secondary amine (N4) is highly basic (
), whereas the tertiary amine (N1)—sterically hindered by the adjacent 3-methylphenyl and hydroxyl groups—is significantly less basic ( ). This allows for the selective preparation of either a monohydrochloride or a dihydrochloride salt through stoichiometric control. -
Solvent Selection: The choice of solvent dictates the purity and physical form of the salt. Using an anhydrous solvent system, such as hydrogen chloride gas dissolved in isopropyl alcohol (IPA), prevents the formation of unwanted hydrates and avoids "oiling out" (liquid-liquid phase separation) during crystallization (1)[1].
-
Antisolvent Crystallization: The addition of a low-polarity antisolvent, such as acetone, rapidly lowers the dielectric constant of the medium. This drastically reduces the solubility of the highly polar hydrochloride salt, driving high-yield precipitation (2)[2].
-
Moisture Control: For dihydrochloride salts, controlling the moisture content during the reaction is vital to minimize hydrolytic impurities and optimize utility costs (3)[3].
Quantitative Data: Physicochemical Comparison
| Property | Free Base | Monohydrochloride Salt | Dihydrochloride Salt |
| Molecular Formula | |||
| Molecular Weight | 220.32 g/mol | 256.78 g/mol | 293.24 g/mol |
| Physical State | Viscous oil / waxy solid | Crystalline solid | Highly crystalline solid |
| Aqueous Solubility | |||
| Hygroscopicity | Low | Low to Moderate | High (requires desiccated storage) |
| Target pH (1% aq) |
Experimental Workflows
Figure 1: Experimental workflow for the synthesis and isolation of piperazine hydrochloride salts.
Protocol A: Preparation of the Monohydrochloride Salt (Anhydrous Method)
This protocol utilizes stoichiometric control in an anhydrous environment to selectively protonate the N4 secondary amine.
Materials: 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol (Free Base), Anhydrous Isopropanol (IPA), 1.0 M HCl in IPA, Cold Acetone.
-
Dissolution: Dissolve 10.0 g (45.4 mmol) of the free base in 100 mL of anhydrous IPA in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution to 10°C using an ice-water bath. Slowly add 45.4 mL (45.4 mmol, 1.0 eq) of 1.0 M HCl in IPA dropwise over 30 minutes. Causality: Dropwise addition dissipates the heat of neutralization, preventing localized supersaturation and ensuring the growth of high-purity, well-defined crystals rather than an amorphous mass (4)[4].
-
Crystallization: Once the addition is complete, remove the ice bath and stir at room temperature for 1 hour. A white precipitate should begin to form.
-
Antisolvent Addition: Slowly add 50 mL of cold acetone to drive the crystallization to completion. Stir for an additional 30 minutes.
-
Isolation: Collect the precipitated monohydrochloride salt via vacuum filtration. Wash the filter cake with
mL of cold acetone. -
Drying & Validation: Dry the solid under vacuum (<10 mbar) at 40°C for 12 hours to constant weight. Self-Validation Check: A 1% aqueous solution of the resulting salt must yield a pH of approximately 4.5–5.5, confirming mono-protonation.
Protocol B: Preparation of the Dihydrochloride Salt (Aqueous/Ethanolic Method)
This protocol uses an excess of strong acid to force the protonation of the sterically hindered N1 tertiary amine.
Materials: Free Base, Absolute Ethanol, Concentrated Aqueous HCl (37%, ~12 M), Acetone.
-
Dissolution: Suspend 10.0 g (45.4 mmol) of the free base in 80 mL of absolute ethanol.
-
Acidification: Add 9.5 mL (approx. 114 mmol, 2.5 eq) of concentrated aqueous HCl dropwise at room temperature. The suspension will rapidly clear as the highly soluble dihydrochloride salt forms. Causality: Ethanol acts as an excellent solvent for the initial reaction and forms an azeotrope with the introduced water, which aids in subsequent drying steps (5)[5].
-
Crystallization: Cool the reaction mixture to 0–5°C. Slowly add 100 mL of acetone as an antisolvent until persistent turbidity is observed. Seed crystals can be added at this stage if available.
-
Isolation: Stir the chilled suspension for 2 hours to maximize yield. Filter the white crystalline solid and wash thoroughly with cold acetone.
-
Drying & Validation: Dry under high vacuum at 50°C for 24 hours. Self-Validation Check: Dihydrochloride salts are prone to trapping moisture; achieving a constant weight and verifying a 1% aqueous solution pH of 1.5–2.5 confirms complete di-protonation and dryness.
Quality Control and Troubleshooting
-
Oiling Out: If the salt separates as an oil rather than crystallizing, the solvent system is likely too polar or contains too much water. Remedy this by decanting the solvent, redissolving the oil in a minimum amount of hot anhydrous ethanol, and slowly recrystallizing with an ethereal antisolvent.
-
Polymorphism: Different cooling rates and solvent ratios can yield different crystalline polymorphs. Ensure strict adherence to the cooling gradient (e.g., 0.5°C/min) to maintain batch-to-batch consistency.
References
-
Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909 - bg.ac.rs. Available at: [Link]
-
Antitumor Agents 253. Design, Synthesis, and Antitumor Evaluation of Novel 9-Substituted Phenanthrene-Based Tylophorine Derivatives as Potential Anticancer Agents - ACS Publications. Available at:[Link]
-
Newer Process Development of Trimetazidine Dihydrochloride - RJPT. Available at: [Link]
- US5412095A - Terazosin monohydrochloride and processes and intermediate for its production - Google Patents.
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Application Notes and Protocols: Solvent Selection for the Extraction of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Introduction: The Critical Role of Solvent Selection in Pharmaceutical Processing
The purification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. The choice of solvent in an extraction process is a critical parameter that profoundly influences yield, purity, cost, and safety. A well-chosen solvent will selectively dissolve the target compound, leaving impurities behind, and will be easily removable in downstream processing steps.[1][2] Conversely, a poor choice can lead to low recovery, impure product, and process inefficiencies.
This guide provides a detailed framework for the rational selection of a solvent for the extraction of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol , a molecule possessing a combination of structural features that present an interesting case study for solvent selection. We will explore the theoretical underpinnings of solvent extraction, analyze the physicochemical properties of the target molecule, and provide a step-by-step protocol for experimental solvent screening.
Theoretical Framework for Solvent Selection
The guiding principle of solvent selection is "like dissolves like."[2] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2] The efficiency of an extraction is quantified by the partition coefficient (K) , which is the ratio of the concentration of the solute in the two immiscible liquid phases at equilibrium.[1]
Several key factors must be considered when selecting a solvent for liquid-liquid extraction:[1][3]
-
Selectivity: The solvent should have a high affinity for the target compound and a low affinity for impurities.[2][3]
-
Solubility: The target compound must be highly soluble in the extraction solvent.[3]
-
Immiscibility: The extraction solvent must be immiscible with the initial solvent (typically an aqueous phase).[3][4]
-
Density Difference: A significant density difference between the two phases facilitates clean separation.
-
Chemical Inertness: The solvent should not react with the target compound.[3]
-
Volatility: A lower boiling point allows for easy removal of the solvent after extraction.[4]
-
Safety and Environmental Impact: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1][4]
-
Cost: The cost of the solvent is a significant consideration for large-scale manufacturing.[1]
Physicochemical Properties of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
A thorough understanding of the target molecule's structure and properties is paramount for selecting an appropriate solvent.
-
Structure:
-
Key Functional Groups:
-
Aromatic Ring (m-tolyl group): Contributes to the molecule's non-polar character.
-
Hydroxyl Group (-OH): A polar group capable of hydrogen bonding.
-
Piperazine Ring: Contains two basic nitrogen atoms, making the molecule basic and capable of hydrogen bonding. The presence of amine groups suggests that the molecule's charge state will be pH-dependent.
-
-
Predicted Properties:
-
Polarity: The molecule has both polar (hydroxyl, piperazine) and non-polar (m-tolyl) regions, giving it a somewhat amphipathic character. Overall, it is expected to be a polar molecule.
-
Basicity: The piperazine moiety confers basic properties. The pKa of the basic nitrogen atoms will be a critical parameter. For structurally similar basic compounds, adjusting the pH of the aqueous phase to be two units above the pKa can enhance partitioning into an organic solvent.[2][5]
-
Solubility: Due to the presence of hydrogen bond donors and acceptors, the molecule is expected to have some solubility in water, especially at acidic pH where the piperazine nitrogens are protonated.[6] It should also be soluble in polar organic solvents.[6]
-
A Systematic Approach to Solvent Selection
The selection process should be a logical progression from theoretical considerations to experimental verification.
Initial Solvent Screening: A Theoretical Approach
Based on the "like dissolves like" principle, we can categorize potential solvents based on their polarity.
Table 1: Potential Solvents for Extraction of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | n-Butanol, Isobutanol | Can act as both hydrogen bond donors and acceptors, potentially solvating the hydroxyl and piperazine groups. Limited miscibility with water. |
| Polar Aprotic | Ethyl Acetate, Methyl Ethyl Ketone (MEK) | Can accept hydrogen bonds and have moderate polarity. Good general-purpose extraction solvents. |
| Chlorinated | Dichloromethane (DCM) | High density and good solvating power for a wide range of compounds.[3] However, it is a Class 2 solvent and should be used with caution.[7][8] |
| Ethers | Methyl tert-butyl ether (MTBE), 2-Methyltetrahydrofuran (2-MeTHF) | Moderate polarity and low water miscibility. 2-MeTHF is considered a greener alternative. |
| Non-polar | Toluene, Heptane | Likely poor solvents due to the polar nature of the target molecule, but could be useful as anti-solvents or in solvent mixtures. |
The Impact of pH on Extraction Efficiency
For basic compounds like our target molecule, pH is a critical variable.[2]
-
Acidic pH: The piperazine nitrogens will be protonated, forming a salt. This will significantly increase the aqueous solubility and decrease its solubility in most organic solvents.
-
Basic pH: The piperazine nitrogens will be in their free base form, making the molecule less polar and more amenable to extraction into an organic solvent.
Therefore, the extraction should be performed under basic conditions. A common practice is to adjust the pH of the aqueous solution to be at least two pH units above the pKa of the conjugate acid of the basic functional group.[5]
Experimental Protocol: Solvent Screening and Optimization
Theoretical analysis must be followed by experimental verification. This protocol outlines a small-scale experiment to screen for the most effective extraction solvent.
Materials and Equipment
-
2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
-
Selected organic solvents (e.g., n-butanol, ethyl acetate, DCM, MTBE, toluene)
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Vials with caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or GC for analysis
Step-by-Step Protocol for Solvent Screening
-
Prepare a Stock Solution: Accurately weigh a known amount of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol and dissolve it in a known volume of dilute HCl to create a stock solution of known concentration. The acidic pH will ensure complete dissolution.
-
pH Adjustment: In a series of vials, add a known volume of the stock solution. To each vial, add 1 M NaOH dropwise while monitoring the pH to adjust the solution to a pH > 10.
-
Solvent Addition: To each vial, add an equal volume of one of the selected immiscible organic solvents.
-
Extraction: Cap the vials tightly and vortex for 2-3 minutes to ensure thorough mixing and allow for the partitioning of the analyte between the two phases.
-
Phase Separation: Centrifuge the vials for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Sampling: Carefully remove a known volume from both the aqueous and organic layers for analysis.
-
Quantification: Analyze the concentration of the target molecule in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate the Distribution Coefficient (D): D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]
Data Presentation and Interpretation
The results of the solvent screening should be tabulated for easy comparison.
Table 2: Hypothetical Distribution Coefficients (D) for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol at pH 11
| Solvent | Polarity Index | Density (g/mL) | Distribution Coefficient (D) |
| n-Butanol | 4.0 | 0.81 | 15 |
| Ethyl Acetate | 4.4 | 0.90 | 12 |
| Dichloromethane | 3.1 | 1.33 | 25 |
| MTBE | 2.5 | 0.74 | 8 |
| Toluene | 2.4 | 0.87 | 3 |
A higher distribution coefficient indicates a more efficient extraction into the organic phase. Based on this hypothetical data, dichloromethane would be the most effective solvent.
Visualization of the Solvent Selection Workflow
Caption: Workflow for rational solvent selection.
Safety and Regulatory Considerations
The choice of solvent is not only a matter of efficiency but also of safety and regulatory compliance. The International Council for Harmonisation (ICH) Q3C guidelines provide limits for residual solvents in pharmaceutical products.[7][8][9][10] Solvents are classified into three classes based on their toxicity:
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon Tetrachloride).[8]
-
Class 2: Solvents with limited use due to their inherent toxicity (e.g., Dichloromethane, Toluene).[8]
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate).[8]
Whenever possible, Class 3 solvents are preferred.[7][8] If a Class 2 solvent like dichloromethane is chosen for its superior performance, strict controls must be in place to ensure that the residual solvent levels in the final API are below the permitted daily exposure (PDE) limits.[8][10]
Conclusion
The selection of an appropriate solvent for the extraction of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is a multi-faceted process that requires a blend of theoretical knowledge and empirical data. By understanding the physicochemical properties of the target molecule, particularly its basicity and amphipathic nature, a rational selection of candidate solvents can be made. Experimental screening, with careful control of pH, is essential to identify the solvent that provides the highest distribution coefficient. Finally, safety and regulatory guidelines must be integrated into the decision-making process to ensure a safe and compliant manufacturing process.
References
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). Available from: [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Available from: [Link]
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European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Available from: [Link]
-
ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). Available from: [Link]
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Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Available from: [Link]
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K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available from: [Link]
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Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Available from: [Link]
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University of Alberta. Conditions for Ideal Extraction Solvents. Available from: [Link]
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MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Available from: [Link]
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U.S. Environmental Protection Agency. (3R)-3-(2-Methylphenyl)-2-piperazinone Properties. Available from: [Link]
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Agilent. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available from: [Link]
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Solubility of Things. 2-Piperazinylethanol. Available from: [Link]
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Quantitative Analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol in Biological Matrices using Derivatization-GC-MS
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and validated methodology for the sample preparation and subsequent analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent structural characteristics of the target analyte, specifically the presence of a polar secondary amine within the piperazine ring and a hydroxyl group, render it non-volatile and susceptible to thermal degradation, precluding direct GC-MS analysis.[1][2][3] To overcome these challenges, this protocol employs a liquid-liquid extraction (LLE) for sample cleanup and analyte isolation, followed by a chemical derivatization step. Silylation is utilized to mask the active hydrogen sites, thereby increasing the analyte's volatility and thermal stability for reliable chromatographic separation and mass spectrometric detection.[4][5] This guide provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and offers a validated set of GC-MS parameters for researchers, scientists, and drug development professionals.
Introduction and Analytical Challenges
2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is a piperazine derivative of significant interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices such as plasma and urine is critical for pharmacokinetic, toxicokinetic, and metabolism studies. However, the molecular structure presents considerable analytical challenges for GC-MS. The secondary amine and alcohol functional groups are polar and capable of hydrogen bonding, which leads to low volatility, poor peak shape due to adsorption on active sites in the GC system, and potential thermal decomposition in the hot injector port.[1][2]
Chemical derivatization is a requisite sample preparation step to convert the polar analyte into a form more amenable to GC analysis.[1][6] This process replaces the active, polar hydrogen atoms on the amine and hydroxyl groups with non-polar functional groups, thereby increasing volatility and improving chromatographic performance.[4][7] This note will focus on silylation, a widely used and highly effective derivatization technique for compounds containing hydroxyl and amine functionalities.[5][8][9]
Principle: Extraction and Derivatization Strategy
The overall analytical strategy involves two key stages prior to GC-MS injection: (1) Analyte Extraction and (2) Chemical Derivatization .
2.1. Analyte Extraction: Liquid-Liquid Extraction (LLE)
The target analyte is a basic compound due to the piperazine moiety. LLE is a robust and widely used technique for extracting such compounds from complex biological matrices.[10] The core principle is to adjust the pH of the aqueous sample to suppress the ionization of the target analyte, thereby maximizing its partitioning into a water-immiscible organic solvent. For a basic compound like 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, the sample pH is raised to a basic level (typically pH 10-11), which deprotonates the piperazine nitrogen atoms. This neutralization makes the molecule significantly less water-soluble and more readily extracted into an organic phase.[11]
2.2. Chemical Derivatization: Silylation
Silylation is the most prevalent derivatization method for GC analysis of polar compounds.[5] The reaction involves replacing the active hydrogens on the hydroxyl (-OH) and secondary amine (-NH) groups with a non-polar trimethylsilyl (TMS) group.[1][4]
Causality: This substitution effectively "masks" the polar sites responsible for undesirable intermolecular hydrogen bonding. The resulting TMS-derivative is significantly more volatile, less polar, and more thermally stable, making it ideal for GC-MS analysis.[4] We will use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a strong silylating reagent, and TMCS acts as a catalyst that enhances the derivatization of the sterically hindered secondary amine.[8][9]
Detailed Experimental Protocols
3.1. Protocol 1: Liquid-Liquid Extraction from Human Plasma
This protocol is designed for the extraction of the analyte from a 1 mL plasma sample.
Materials:
-
Human Plasma Sample
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
1 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Ethyl Acetate (HPLC Grade)
-
Vortex mixer
-
Centrifuge
-
Conical glass centrifuge tubes (15 mL)
-
Nitrogen evaporation system
Procedure:
-
Pipette 1.0 mL of the plasma sample into a 15 mL conical glass tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 200 µL of 1 M NaOH to the tube to adjust the pH to >10. Vortex mix for 30 seconds.
-
Add 5.0 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean conical tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for the derivatization step. It is critical that the extract is completely dry, as any residual water will deactivate the silylating reagent.[4][8]
3.2. Protocol 2: Silylation Derivatization
This protocol details the derivatization of the dried extract from Protocol 1.
Materials:
-
Dried sample extract
-
Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (as reaction solvent)
-
Heating block or oven
-
GC autosampler vials with inserts
Procedure:
-
To the dried extract, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly immediately to prevent moisture from entering.
-
Vortex mix for 30 seconds to dissolve the residue and initiate the reaction.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization of both the hydroxyl and secondary amine groups.[5][11]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. Inject approximately 1 µL into the GC-MS system.
Visualization of Methodologies
4.1. Overall Experimental Workflow
The following diagram outlines the complete process from sample receipt to data generation.
Caption: Workflow for GC-MS analysis of the target analyte.
4.2. Silylation Reaction Mechanism
This diagram illustrates the chemical transformation of the analyte during the silylation process.
Caption: Silylation of the analyte to form a volatile derivative.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of the di-TMS derivative of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 270°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 100°C, hold 1 min; Ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-550) for method development; Selected Ion Monitoring (SIM) for quantification |
Conclusion
The combination of optimized liquid-liquid extraction and silylation derivatization provides a reliable and robust method for the quantitative analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol in biological matrices. This protocol effectively overcomes the challenges associated with the analyte's polarity and thermal lability, enabling high-quality data generation suitable for regulated drug development studies. The detailed steps and instrument parameters provided herein serve as a comprehensive guide for scientists to implement this methodology in their laboratories.
References
-
A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (2015). Semantic Scholar. Retrieved from [Link]
-
Cho, S., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Separation Science. Retrieved from [Link]
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Lurie, I. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar. Retrieved from [Link]
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Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
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GC Derivatization. (n.d.). Restek. Retrieved from [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Retrieved from [Link]
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Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. (2020). Scholars.Direct. Retrieved from [Link]
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Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange. (n.d.). Agilent Technologies. Retrieved from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). PMC. Retrieved from [Link]
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Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. (2013). Element Lab Solutions. Retrieved from [Link]
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Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014). Biotage. Retrieved from [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
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How do I pretreat my samples for Supported Liquid Extraction. (2023). Biotage. Retrieved from [Link]
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An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2013). RSC Publishing. Retrieved from [Link]
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Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Retrieved from [Link]
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Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density. (2020). Ovid. Retrieved from [Link]
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Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
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A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. Retrieved from [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. Retrieved from [Link]
-
Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. (2012). PubMed. Retrieved from [Link]
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Current challenges and developments in GC-MS based metabolite profiling technology. (2006). PubMed. Retrieved from [Link]
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Analysis of Amines in GC. (2021). LabRulez GCMS. Retrieved from [Link]
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Solutions for Low Abundance Compound Analysis. (n.d.). Chromatography Today. Retrieved from [Link]
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Amines and alcohols Fast analysis of amines and solvents. (2011). Agilent Technologies. Retrieved from [Link]
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Simultaneous determination of 10 new psychoactive piperazine derivatives in urine... (2021). Wiley Analytical Science. Retrieved from [Link]
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Limitations and disadvantages of GC-MS. (2022). Labio Scientific®. Retrieved from [Link]
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Determination of alkylamines in atmospheric aerosol particles... (2014). CORE. Retrieved from [Link]
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GC MS of underivatised amines. (2008). Chromatography Forum. Retrieved from [Link]
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Accurate HPLC Determination of Piperazine Residues... (2005). Semantic Scholar. Retrieved from [Link]
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Determination of alkyl amines in atmospheric aerosol particles... (2014). AMT. Retrieved from [Link]
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GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues... (n.d.). ResearchGate. Retrieved from [Link]
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GC-MS analysis of the active compound in ethanol extracts of white pepper... (n.d.). Research Square. Retrieved from [Link]
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Guide to the Safe Handling and Disposal of Piperazine Ethanol Derivatives
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of piperazine ethanol derivatives, a class of compounds widely used in pharmaceutical synthesis and other research applications. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to ensure protocols are understood, respected, and properly implemented. It emphasizes a lifecycle approach to chemical management, from initial risk assessment to final waste disposal, ensuring the safety of laboratory personnel and environmental protection. All protocols are designed to be self-validating systems of safety, grounded in authoritative regulatory and scientific sources.
Introduction: Understanding the Compound Class
Piperazine ethanol derivatives are heterocyclic amines characterized by a piperazine ring functionalized with an ethanol group. A common example is 1-(2-Hydroxyethyl)piperazine.[1] These compounds serve as versatile building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] While essential for research, their chemical nature—combining a cyclic diamine with an alcohol—presents a distinct hazard profile that demands rigorous safety protocols.
The dual functional groups can impart properties such as corrosivity, skin and respiratory sensitization, and potential environmental toxicity if not managed correctly.[3][4][5] Piperazine itself is corrosive to the eyes, skin, and respiratory tract and can act as a sensitizer.[5] The addition of the ethanol group can modify physical properties like solubility and boiling point but does not eliminate the inherent hazards of the amine core. This guide will establish the necessary procedures to mitigate these risks effectively.
Hazard Analysis and Risk Mitigation
A thorough understanding of the specific hazards is the foundation of safety. Always consult the Safety Data Sheet (SDS) for the specific derivative you are handling.
Hazard Identification
The primary hazards associated with piperazine ethanol derivatives are summarized below.
| Hazard Category | Description | GHS Hazard Statement(s) | Representative Sources |
| Skin Corrosion/Irritation | Causes skin irritation and in some cases, severe burns upon direct contact. Prolonged exposure can lead to harmful absorption through the skin.[3] | H315, H314 | [1][3][6][7] |
| Serious Eye Damage | Poses a significant risk of serious, potentially irreparable eye damage or blindness upon contact.[1][3] | H318, H319 | [1][3][6] |
| Respiratory Irritation | Vapors, mists, or dusts can cause irritation to the respiratory tract. | H335 | [6][8] |
| Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[3][9] | H317, H334 | [9][10] |
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure is to use robust engineering controls that contain the chemical at the source.
-
Chemical Fume Hood: All handling of piperazine ethanol derivatives, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[11][12] This is critical for preventing the inhalation of vapors or aerosols.[3][13]
-
Ventilation: Ensure the laboratory has adequate general ventilation to regularly exchange the air, preventing the accumulation of fugitive emissions.[13] The atmosphere should be periodically checked against established exposure standards.[14]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[15][16] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for engineering controls but is mandatory as the final barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[9] | Prevents skin contact, which can cause irritation, burns, or allergic reactions.[9] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[17] |
| Eye & Face Protection | Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when there is a significant risk of splashing.[9][18] | Protects against splashes and aerosols that can cause serious, irreversible eye damage.[1][3] |
| Skin & Body Protection | A buttoned lab coat and closed-toe shoes are mandatory. For larger quantities or tasks with a high splash risk, a chemically resistant apron is recommended. | Prevents contamination of personal clothing and protects the skin from accidental contact.[8][9] |
| Respiratory Protection | Typically not required if work is performed in a fume hood. If dust or aerosols are generated outside of a hood, a NIOSH-approved respirator must be worn.[9][14] | Avoids inhalation, which can lead to respiratory irritation or sensitization.[9][18] |
Protocols for Safe Handling and Storage
Adherence to strict handling and storage protocols is non-negotiable.
General Handling Protocol
-
Preparation: Before handling, review the SDS and ensure all engineering controls are functioning. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
PPE: Don the required PPE as detailed in Section 2.3.
-
Work Area: Conduct all work within a chemical fume hood.[11]
-
Personal Hygiene: Avoid all personal contact with the chemical.[3][14] Do not eat, drink, or smoke in the handling area.[3][13]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][13][14] Contaminated work clothes should be laundered separately before reuse.[3][14]
Storage Protocol
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Containers: Store in original, tightly sealed containers.[3][13] Ensure all containers are clearly labeled and free from leaks.[3]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and sensitizing chemicals.[3][14]
-
Incompatibilities: Segregate from incompatible materials. The primary incompatibilities are:
-
Physical Protection: Protect containers from physical damage and direct sunlight.[3][8]
| Storage Parameter | Requirement | Rationale |
| Temperature | Cool, ambient temperature.[9] | Avoids degradation and pressure buildup. Some derivatives may have specific temperature requirements. |
| Atmosphere | Dry. Some derivatives may require storage under an inert gas.[17] | Piperazines can absorb water and carbon dioxide from the air.[19] |
| Ignition Sources | No smoking, naked lights, or heat sources nearby.[3][13] | Although many have high flash points, this prevents ignition of flammable derivatives or secondary fires. |
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
Exposure Protocol
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[8][17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[3][17]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.
Chemical Spill Protocol
The response depends on the scale of the spill. Always prioritize personal safety.
Caption: Workflow for responding to a chemical spill.
-
Alert & Isolate: Alert personnel in the immediate area.[16][20]
-
Protect Yourself: Don appropriate PPE, including double gloves, goggles, and a lab coat.[20][21]
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[13] Start from the outside and work inwards to prevent spreading.[20][22]
-
Clean Up: Once fully absorbed, carefully sweep or scoop the material into a designated, leak-proof container for hazardous waste.[3][20]
-
Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal if the compound is highly toxic.[20]
-
Dispose: Label the waste container as "Spill Debris" with the chemical name and date. Dispose of it through your institution's hazardous waste management program.[21]
-
Report: Inform your supervisor of the incident.[20]
-
Alert: Alert others to evacuate and activate any emergency alarms.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services. Provide them with the chemical name, location, and estimated quantity of the spill.[3]
-
Assist: Meet the emergency responders and provide them with any necessary information. Do not re-enter the area until it has been declared safe.
Disposal Guidelines
Improper disposal poses a threat to human health and the environment.[23] All waste must be handled in accordance with local, state, and federal regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[3][24]
Waste Characterization
Piperazine ethanol derivative waste is typically classified as hazardous due to its corrosive and/or toxic properties.[3][25]
-
Corrosivity (EPA Hazardous Waste Number D002): Many piperazine solutions are basic and may be classified as corrosive if the pH is ≥ 12.5.[3]
-
Toxicity: Even if not corrosive, the inherent toxicity of the compound requires it to be treated as hazardous chemical waste.
Under no circumstances should piperazine ethanol derivatives or their contaminated materials be disposed of down the sanitary sewer. [9][17]
Waste Segregation and Disposal Protocol
Caption: Decision tree for proper waste segregation.
-
Segregate at Source: Use separate, clearly labeled hazardous waste containers for liquid waste, solid waste (gloves, absorbent pads), and sharps.
-
Container Selection: Use chemically compatible containers (e.g., polyethylene or glass) with secure, screw-top lids.[3] Do not use metal containers for corrosive waste.
-
Labeling: Label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.
-
Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general lab traffic. Keep containers closed except when adding waste.
-
Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[26] Follow their specific procedures for pickup requests.
-
Empty Containers: Empty containers that held piperazine ethanol derivatives must also be disposed of as hazardous waste, as they may contain residual material that can be hazardous.[3][14] Do not attempt to cut, drill, or weld such containers.[3]
References
-
1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. (2019, January 11). Loba Chemie. Retrieved from [Link]
-
Piperazine - Safety Information. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
piperazine anhydrous - Safety Data Sheet. (n.d.). s d fine-chem limited. Retrieved from [Link]
-
N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. (2016, June 07). Loba Chemie. Retrieved from [Link]
-
Seasonal and meteorological influences on atmospheric piperazine and its nitrosated derivatives. (2026, January 24). ResearchGate. Retrieved from [Link]
-
Piperazine. (n.d.). Sustainability Directory. Retrieved from [Link]
-
1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
PIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues. (2024, August 22). ACS Publications. Retrieved from [Link]
-
Assessment - Piperazine. (2024, May 10). Canada.ca. Retrieved from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Chemical Waste Name or Mixtures. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
Ethanol - Standard Operating Procedure. (2012, December 14). UCLA EH&S. Retrieved from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 01). PubMed. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University EHS. Retrieved from [Link]
-
Spill Control/Emergency Response. (2025, January 14). Oakland University EHSO. Retrieved from [Link]
-
2-(2-(Piperazin-1-yl)ethoxy)ethanol(CAS# 13349-82-1). (n.d.). Angene Chemical. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved from [Link]
-
Chemical Spill Emergency? Follow These Crucial Steps. (2024, July 29). OSHA Outreach Courses. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. thomassci.com [thomassci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Piperazine → News → Sustainability [news.sustainability-directory.com]
- 5. echemi.com [echemi.com]
- 6. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. echemi.com [echemi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Piperazine [medbox.iiab.me]
- 20. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
- 25. nems.nih.gov [nems.nih.gov]
- 26. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Case ID: SYN-3MP-PIP-OH Status: Open Priority: High (Yield Optimization) Support Scientist: Senior Application Specialist
Diagnostic Summary & Route Selection
Our technical analysis suggests that low yields for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol are likely caused by regiochemical mismatch or stoichiometric imbalance .
The target molecule carries the piperazine moiety at the benzylic (C2) position.[1]
-
Structure: 3-Me-Ph-CH(N) -CH₂-OH
-
Common Error: Standard nucleophilic opening of styrene oxides favors the terminal (C1) position, yielding the wrong isomer: 3-Me-Ph-CH(OH)-CH₂(N) .
Use the following decision matrix to validate your current synthetic strategy:
Figure 1: Strategic Decision Tree. Route A (Epoxide) requires specific catalysis to avoid regiochemical failure.[1] Route B (Haloketone) structurally enforces the correct regiochemistry.
Technical Modules: Troubleshooting & Protocols
Module A: The Epoxide Route (Correction Protocol)
Issue: Under standard basic conditions (e.g., Ethanol, reflux), amines attack the least hindered carbon (terminal).[1] Solution: You must shift the mechanism from SN2 to SN1-like by stabilizing the benzylic carbocation. This directs the nucleophile to the benzylic position.[1][2]
Recommended Protocol (Lewis Acid Catalyzed):
-
Catalyst: Use Lithium Perchlorate (LiClO₄) or Scandium Triflate (Sc(OTf)₃) .[1]
-
Solvent: Acetonitrile (polar aprotic promotes charge separation).[1]
-
Procedure:
-
Dissolve 3-methylstyrene oxide (1.0 equiv) and Piperazine (3.0 equiv) in Acetonitrile.
-
Add LiClO₄ (1.0 equiv) or Sc(OTf)₃ (5-10 mol%).[1]
-
Stir at room temperature for 12-24 hours.
-
Mechanism: The metal coordinates to the epoxide oxygen, weakening the benzylic C-O bond.[1] The electronic stabilization from the 3-methylphenyl ring directs the attack to C2.[1]
-
Module B: The -Haloketone Route (High-Yield Protocol)
Status: Preferred. This route structurally guarantees the nitrogen is attached to the benzylic carbon.
Step 1: Nucleophilic Substitution
-
Reagents: 2-Bromo-1-(3-methylphenyl)ethan-1-one + Piperazine.
-
Critical Control: Stoichiometry. [1]
-
Solvent: THF or DCM (0°C to RT).
-
Workup: Wash with water.[1] The excess piperazine stays in the water; the mono-alkylated product extracts into organic phase (pH dependent, see Module C).[1]
Step 2: Carbonyl Reduction
-
Reagents: Sodium Borohydride (NaBH₄) in Methanol/Ethanol.
-
Procedure: Add NaBH₄ (1.5 equiv) at 0°C. Stir 2h.
Module C: Isolation & Purification (The "Oil" Problem)
Users often lose yield during workup because amino-alcohols are amphiphilic.
| Phase | pH Condition | Species State | Where is it? |
| Acidic (pH < 4) | Protonated ( | Water Soluble | Aqueous Layer |
| Basic (pH > 10) | Free Base ( | Organic Soluble | Organic Layer (DCM/EtOAc) |
Troubleshooting Flow:
-
Quench: Acidify reaction mixture with 1N HCl (pH 2). Wash with Ether (removes non-basic impurities).[1]
-
Switch: Basify aqueous layer with NaOH to pH 12.
-
Extract: Extract with DCM (3x).
-
Dry/Concentrate: Dry over Na₂SO₄.
Frequently Asked Questions (FAQs)
Q1: I am using the epoxide route in Ethanol at reflux. Why is my NMR showing the wrong isomer?
A: You are performing a standard SN2 opening.[1] The piperazine is attacking the terminal carbon because it is less sterically hindered.[1] Without a Lewis Acid to activate the benzylic position, you will predominantly form 2-amino-1-phenylethanol (wrong target). Switch to the
Q2: I see a large spot on TLC that isn't my product. What is it? A: It is likely the dimer (1,4-bis(2-hydroxy-2-(3-methylphenyl)ethyl)piperazine). This happens when the piperazine concentration is too low relative to the electrophile.[1]
-
Fix: Increase piperazine loading to 5 equivalents. The excess can be recovered during aqueous workup.[1]
Q3: Can I use mono-Boc-piperazine to prevent dimerization? A: Yes, this is a highly effective strategy.
-
React Epoxide/Haloketone with N-Boc-piperazine (1.1 equiv).[1]
-
Deprotect with TFA/DCM or HCl/Dioxane.[1]
-
Trade-off: Adds two steps (protection/deprotection) but simplifies purification significantly.[1]
Q4: The 3-methyl group—does it affect reactivity? A: The 3-methyl (meta-tolyl) group is weakly electron-donating. It slightly stabilizes the benzylic carbocation character compared to a naked phenyl ring, making the Lewis Acid route more effective for this substrate than for electron-deficient analogs (e.g., 3-chloro).
References
-
Regioselectivity of Styrene Oxide Opening
-
Lewis Acid Catalysis (Metal Triflates)
-
Piperazine Mono-alkylation Strategies
- -amino ketones." Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids [comptes-rendus.academie-sciences.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side products in the alkylation of piperazine with 3-methylstyrene oxide
Technical Support Center: Optimization of Piperazine Alkylation Subject: Minimizing Side Products in the Reaction of Piperazine with 3-Methylstyrene Oxide
Executive Summary: The Challenge of Symmetry
The alkylation of piperazine with 3-methylstyrene oxide presents a classic organic synthesis challenge: symmetry breaking . Because piperazine is a symmetric diamine, the first alkylation event creates a product (a secondary/tertiary amine) that remains nucleophilic, often leading to the thermodynamic sink of the bis-alkylated byproduct (
Furthermore, 3-methylstyrene oxide is an unsymmetrical epoxide. While nucleophilic attack by amines generally favors the less hindered terminal carbon (
This guide provides a root-cause analysis and actionable protocols to minimize these side products.
Module 1: Minimizing Bis-Alkylation (The "Double-Dip")
Q: I am consistently getting 15-20% of the bis-alkylated impurity. How do I stop the second addition?
A: The reaction kinetics favor the second addition because the mono-alkylated product is often more nucleophilic than the starting piperazine (due to the electron-donating alkyl group). You must statistically overwhelm the epoxide.
Strategy A: The "Flood" Method (Standard)
-
Protocol: Use a large molar excess of piperazine (5 to 10 equivalents).
-
Why it works: By flooding the reaction with unsubstituted piperazine, the probability of an epoxide molecule colliding with a mono-alkylated product becomes statistically negligible.
-
Implementation:
-
Dissolve 10.0 eq of Piperazine in Ethanol (EtOH).
-
Heat to reflux (or 60°C).
-
Slowly add 1.0 eq of 3-methylstyrene oxide over 2–4 hours.
-
Critical: Do not add all epoxide at once. High local concentrations favor bis-alkylation.
-
Strategy B: The "Proton Shield" (Advanced)
-
Why it works: This is a self-regulating system. In a solution of piperazine monohydrochloride, statistical distribution ensures most molecules have one protonated (inactive) nitrogen and one free (active) nitrogen. The electrostatic repulsion prevents the second nitrogen from reacting easily after the first one has reacted.
-
Implementation:
Module 2: Controlling Regioselectivity (Alpha vs. Beta)
Q: I am seeing an isomeric impurity (approx. 5-10%). Is the amine attacking the wrong carbon?
A: Likely, yes. You are targeting the
| Attack Position | Product Type | Favored By |
| Beta ( | Primary Alcohol (Desired) | Steric control, Basic conditions, Aprotic solvents (sometimes). |
| Alpha ( | Secondary Alcohol (Impurity) | Electronic control, Acidic catalysis, High temperatures. |
Troubleshooting Protocol:
-
Check your solvent: Methanol and Ethanol accelerate the reaction via hydrogen bonding but can sometimes stabilize the partial positive charge at the benzylic position, slightly increasing
-attack.-
Fix: Switch to Acetonitrile (MeCN) or Toluene (requires higher temp) to rely purely on steric control (
), which strongly favors the terminal carbon.
-
-
Check for trace acids: Ensure your piperazine is free of strong acidic salts (unless using Strategy B above, which is controlled). Acidic impurities catalyze the mechanism towards
-like character, favoring the benzylic attack.
Module 3: Impurity Profiling & Cleanup
Q: My crude NMR shows "mud" in the aliphatic region. What else is forming?
A: Aside from bis-alkylation and regioisomers, you are likely seeing:
-
Epoxide Oligomers: If the amine is added to the epoxide (inverse addition), the epoxide can homopolymerize. Always add Epoxide TO Amine.
-
Diol Formation: If your solvent is "wet" (not anhydrous), water acts as a competing nucleophile, opening the epoxide to form 1-(3-methylphenyl)ethane-1,2-diol.
Visualization: Reaction Pathways
Caption: Reaction pathway analysis showing the critical branching points between the desired mono-alkylation and the primary impurities (Bis-alkylation and Regioisomers).
Module 4: The "Self-Cleaning" Workup Protocol
Q: I used 10 equivalents of piperazine. How do I get rid of the remaining 9 equivalents without column chromatography?
A: You can exploit the extreme polarity difference between piperazine and the alkylated product. Piperazine is highly water-soluble; the product (with the lipophilic 3-methylstyrene tail) is not.
Step-by-Step Purification Protocol:
-
Evaporation: Remove the reaction solvent (EtOH/MeOH) under reduced pressure. Do not skip this; alcohol acts as a phase transfer agent and will prevent separation.
-
Partition: Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and add Water .
-
The Wash (Critical):
-
Extract the organic layer with water 3 times .
-
Chemistry: Unreacted piperazine partitions >95% into the aqueous phase. The mono-alkylated product (and bis-alkylated impurity) stays in the organic phase.
-
-
Brine Wash: Wash organic layer once with brine to remove trapped water.
-
Dry & Concentrate: Dry over
and concentrate. -
Final Polish: If bis-alkylated impurity persists, recrystallization from Hexane/EtOAc is often effective, as the bis-product is significantly less soluble than the mono-product.
Summary of Recommendations
| Issue | Primary Cause | Technical Fix |
| Bis-Alkylation | Stoichiometry / Kinetics | 1. Use 5–10 eq. excess Piperazine.2. Use Piperazine Monohydrochloride salt.3. Slow addition of epoxide. |
| Regioisomers | Electronic stabilization of benzylic position | 1. Avoid Lewis Acids.2. Ensure basic conditions.3. Use steric-driven solvents (Toluene/MeCN). |
| Hydrolysis (Diol) | Wet solvents | 1. Use anhydrous solvents.2. Store epoxide under inert atmosphere. |
| Purification | Excess reagent removal | 1. Aqueous extraction (Piperazine washes out).2. Recrystallization for bis-removal. |
References
-
Jacobsen, E. N., et al. (n.d.). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
ResearchGate. (2013).[1] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (Discussion on Monohydrochloride Salt Method). Retrieved from [Link][4]
Sources
Technical Support Center: Stability & Handling of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Status: Operational Ticket ID: REF-PIP-STAB-001 Assigned Specialist: Senior Application Scientist, Pharmaceutical Development
Executive Summary
You are likely working with 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol as a key intermediate in the synthesis of bioactive scaffolds (potentially for monoamine transporter inhibitors or antihistamines).
This molecule presents a "perfect storm" of stability challenges in aqueous solution:
-
Secondary Amine (Piperazine): Prone to N-oxidation and metal-catalyzed radical attacks.
-
Benzylic Alcohol: Susceptible to acid-catalyzed dehydration (forming styrenes) and oxidative cleavage.
-
Electron-Rich Aromatic Ring: Increases photosensitivity.
This guide moves beyond generic advice, providing a causal analysis of degradation and self-validating protocols to stabilize your stock solutions.
Module 1: Diagnostic Hub (Troubleshooting)
Use this decision matrix to identify the specific degradation mode affecting your experiment.
Visual & Chromatographic Symptoms
| Observation | Probable Root Cause | Mechanism | Immediate Action |
| Yellow/Brown Discoloration | Oxidative Degradation | Formation of N-oxides or quinoid species via radical propagation. | Purge with Argon/N₂; Add EDTA (0.1 mM). |
| New Lipophilic Peak (RRT > 1.0) | Dehydration (Elimination) | Acid-catalyzed loss of H₂O to form the styrene derivative (vinyl-benzene). | Check pH. If pH < 4.0, adjust to pH 6.0–7.0. |
| Precipitation / Turbidity | Solubility Crash | pH drift toward the molecule's pKa (approx. 9.0–9.8 for piperazine N). | Acidify solution (pH 5–6) to ensure protonation. |
| New Polar Peak (RRT < 0.5) | Ring Opening / Cleavage | Oxidative cleavage of the benzylic C-C bond (rare, requires strong oxidant). | Protect from light; Check for peroxide contaminants in solvents. |
Interactive Troubleshooting Logic
Figure 1: Decision tree for diagnosing instability based on physical and chromatographic evidence.
Module 2: The Science of Stability
To stabilize this molecule, you must understand the competing forces at play.
The Benzylic Vulnerability (Dehydration)
The hydroxyl group is at a benzylic position (adjacent to the phenyl ring). In acidic environments, this -OH group can be protonated (
-
Result: Formation of a carbocation stabilized by resonance with the phenyl ring, followed by elimination of a proton to form a double bond (styrene derivative).
-
Critical Insight: While researchers often acidify amines to increase solubility, too much acid (pH < 3) will trigger this elimination pathway.
The Piperazine Liability (Oxidation)
The secondary amine in the piperazine ring has a lone pair of electrons susceptible to Radical Oxygen Species (ROS).
-
Mechanism: Transition metals (Fe³⁺, Cu²⁺) often present in trace amounts in water or buffer salts can catalyze the abstraction of an electron from the nitrogen, leading to radical formation and subsequent N-oxidation or ring fragmentation [1].
-
Critical Insight: Benzyl piperazines are generally more stable than phenyl piperazines, but they are still prone to oxidation if stored in oxygen-saturated water under light [2].
Module 3: Stabilization Protocols
Protocol A: Optimal Buffer Formulation
Goal: Balance solubility (requires protonation) vs. chemical stability (avoiding acid catalysis).
| Parameter | Recommendation | Rationale |
| Target pH | 6.0 ± 0.2 | Low enough to protonate the piperazine (pKa ~9.8) for solubility, but high enough to prevent benzylic dehydration. |
| Buffer System | Phosphate (50 mM) | Citrate is acceptable but can act as a carbon source for microbial growth. Avoid Acetate if analyzing by LC-MS (volatile, but can cause ion suppression). |
| Water Quality | Type I (Milli-Q) | Must be free of metal ions. Resistivity > 18.2 MΩ·cm. |
Protocol B: The "Triple-Guard" Preparation Method
Use this for stock solutions intended to last >24 hours.
-
Chelation (The Metal Guard):
-
Prepare your buffer with 0.1 mM EDTA (Disodium Ethylenediaminetetraacetate).
-
Why: EDTA sequesters trace metal ions (Cu, Fe) that catalyze amine oxidation [3].
-
-
Deoxygenation (The Air Guard):
-
Sparge the buffer with Argon or Nitrogen gas for 15 minutes before adding the compound.
-
Why: Removes dissolved oxygen, the primary reactant for N-oxide formation.
-
-
Light Exclusion (The Photon Guard):
-
Use amber glassware or wrap containers in aluminum foil.
-
Why: Benzylic amines can undergo photo-initiated oxidative cleavage [4].
-
Protocol C: Lyophilization (Long-Term Storage)
If aqueous stability is insufficient (< 48 hours), convert to a solid salt.
-
Dissolve compound in t-Butanol/Water (1:1) .
-
Add 1.0 equivalent of HCl (carefully titrated) to form the hydrochloride salt in situ.
-
Lyophilize immediately.
-
Store the resulting powder at -20°C with desiccant.
Module 4: Mechanistic Pathways (Visualized)
Understanding the degradation chemistry allows for better method development (HPLC/LC-MS).
Figure 2: Primary degradation pathways. Note that M+16 (Oxidation) and M-18 (Dehydration) are the key mass shifts to look for in LC-MS.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to make a stock solution? A: Yes, but with caution. DMSO is an oxidant. While it solubilizes the compound well, aged DMSO often contains peroxides and dimethyl sulfide.
-
Recommendation: Use fresh, anhydrous DMSO packed under nitrogen. Store stocks at -20°C and dilute into aqueous buffer immediately before use.
Q2: I see a peak at RRT 0.95 in my HPLC. What is it? A: This is likely the N-oxide . Piperazine N-oxides are more polar than the parent amine but often elute very close to the main peak depending on the pH of the mobile phase.
-
Verification: Check the UV spectrum. N-oxides often have a similar chromophore but slight hypsochromic (blue) shift.
Q3: Why does my solution turn yellow after 2 days even in the fridge? A: Cold temperature slows degradation but does not stop it. Yellowing is the hallmark of quinone-like species forming from the oxidation of the aromatic ring or polymerization of degradation products. This indicates your buffer was not properly degassed or lacks a chelator.
Q4: Is the compound compatible with cell culture media? A: Cell media (DMEM/RPMI) contains high concentrations of amino acids, vitamins, and iron salts (Transferrin/Ferric Nitrate). The iron can rapidly catalyze the oxidation of your piperazine ring.
-
Fix: Prepare the compound in a concentrated saline buffer (PBS) first, and spike into media only at the moment of the experiment (T=0). Do not pre-incubate the compound in media for long periods without cells.
References
-
Chowdhury, F. A., et al. (2012). Oxidative degradation of piperazine and its derivatives in CO2 capture.[1][2] International Journal of Greenhouse Gas Control.[3] Link
-
Lin, C. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood.[4] Journal of Analytical Toxicology. Link
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Link
-
Albini, A., & Fagnoni, M. (2004). Photochemistry of Drugs: An Overview and Practical Problems. Handbook of Photochemistry and Photobiology. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling and disposal requirements.
Sources
Technical Support Center: Manufacturing 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up manufacturing of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale. We will explore a common synthetic route, address specific troubleshooting scenarios in a question-and-answer format, and provide practical, field-proven insights to ensure a robust and reproducible manufacturing process.
Overview of a Scalable Synthetic Route
The synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a chiral β-aryl ethanolamine derivative, can be approached through several pathways.[1] For the purposes of this guide, we will focus on a robust and industrially common two-step sequence:
-
Epoxidation: Formation of 2-(m-tolyl)oxirane (also known as 3-methylstyrene oxide) from a suitable starting material like 2-bromo-1-(m-tolyl)ethan-1-one.
-
Nucleophilic Ring-Opening: Reaction of the epoxide intermediate with piperazine to yield the target molecule.
This route is often selected for its reliability and the availability of starting materials. However, each step presents unique scale-up challenges, from managing reaction kinetics and exotherms to controlling impurity profiles.[2][3]
Experimental Workflow: Synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns are:
-
Thermal Runaway: Both the borohydride reduction and the epoxide ring-opening are exothermic. Without proper thermal management, a runaway reaction can occur, leading to over-pressurization of the reactor. [4]Always perform reaction calorimetry studies before scaling up to understand the thermal profile.
-
Handling of Piperazine: Piperazine is a corrosive substance and a respiratory sensitizer. Appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls (e.g., closed-system transfers) are mandatory.
-
Flammable Solvents: The use of solvents like ethanol, isopropanol, and heptane presents a fire hazard. All equipment must be properly grounded, and the process should be run in an appropriately rated, inert atmosphere (e.g., nitrogen).
Q2: What are the Critical Process Parameters (CPPs) I should focus on for regulatory filings?
A2: Based on this synthetic route, the following CPPs should be rigorously controlled and justified:
-
Molar ratio of piperazine to epoxide: This directly impacts the impurity profile, specifically the formation of the N,N'-bis-adduct.
-
Temperature of reaction: For all steps, temperature affects reaction rate and impurity formation.
-
Rate of addition of reagents: Particularly for the NaBH₄ and the epoxide, the addition rate controls the exotherm and can influence selectivity.
-
Crystallization solvent ratio and cooling profile: These parameters are critical for obtaining the correct crystal form (polymorph), purity, and particle size distribution of the final API.
Q3: What analytical methods are recommended for in-process control and final product release?
A3: A robust analytical package is essential.
-
In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the disappearance of starting materials and the formation of products and impurities at each step.
-
Final Product Release:
-
HPLC: For assay and purity determination, including quantification of known and unknown impurities. [5] * NMR (¹H and ¹³C): To confirm the structure of the API.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Residual Solvent Analysis: Gas Chromatography (GC) is used to quantify any remaining solvents from the process.
-
Powder X-Ray Diffraction (PXRD): If the API is crystalline, to confirm the polymorph.
-
Impurity Profile and Control Strategy
| Impurity Name | Structure | Origin | Control Strategy |
| 1-(m-tolyl)ethane-1,2-diol | Diol from epoxide | Hydrolysis of epoxide intermediate | Minimize water in the reaction; prompt work-up after reaction completion. |
| N,N'-bis(2-hydroxy-2-(m-tolyl)ethyl)piperazine | Di-substituted piperazine | Reaction of the product with a second epoxide molecule | Use a large excess of piperazine (5-10 eq.); controlled addition of epoxide. |
| Piperazine | Starting Material | Unreacted starting material | Wash with water or dilute acid during work-up; efficient crystallization. |
References
- World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
- Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing.
- Kineto. (2022, December 07). How to Scale Up Pharmaceutical Manufacturing.
- Developing Medicines. Scale-Up → Challenges within Scale-Up.
- Klinea. (2025, July 17). Scale-up or scale-out? The key strategy for scaling up processes in the pharmaceutical industry.
- Industrial Chemical Manufacturers. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
- American Chemical Society. Grignard Reactions Go Greener with Continuous Processing.
- Taylor & Francis Online.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- ResearchGate.
- RSC Publishing. (2022, April 07).
- American Chemical Society. Grignard Reaction.
- Wikipedia.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- MDPI. (2020, May 06). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- SGVU Journal of Pharmaceutical Research & Education. (2025).
- RSC Publishing. (2019, November 08).
- ACS Publications. (2022, March 15). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
- PMC.
- Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
- Benchchem.
- PMC. (2020, July 03). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- Pharmaffili
- ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination?
- BOC Sciences. Amino Alcohol Synthesis Service.
- ResearchGate. (2023, September 22). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- International Journal of PharmTech Research. (2009).
- JOCPR. Reduction of Chiral Amino Acids Based on Current Method.
- Organic Chemistry Portal. (2024, November 19).
- PMC. (2017, December 08). Direct N-alkylation of unprotected amino acids with alcohols.
- ResearchGate. (2025, August 07). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton.
- Alfa Chemistry. Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.
- ResearchGate. (2017, March 05).
- Reddit. (2023, January 07). Purification of strong polar and basic compounds.
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
- MDPI. (2024, August 06). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- ResearchG
- Research Explorer The University of Manchester. (2004, January 26). Short asymmetric syntheses of bioactive β-aryl ethanolamine derivatives via the highly diastereoselective delta lactol oxy-Michael addition.
- ETH Research Collection. (2020, November 16).
- Benchchem. discovery and synthesis of chiral amino alcohols.
- Google Patents.
- Google Patents. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
- PubMed. (2007, June 01).
- Chemdiv. Compound 2-(3-methylphenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
- Google Patents.
- European Patent Office. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
Sources
Identifying common contaminants in 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol synthesis
Technical Support Center: Synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Troubleshooting
Executive Summary
Welcome to the technical support hub for the synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol .
This specific scaffold—a
Consequently, the primary contaminant in this synthesis is almost invariably the regioisomer . This guide prioritizes distinguishing these isomers, alongside managing the stoichiometry-driven bis-alkylation impurities common to piperazine chemistry.
Troubleshooting Guide (Q&A Format)
Ticket #001: Regioselectivity & Isomer Identification
User Question: "I am synthesizing the target via the reaction of 3-methylstyrene oxide with piperazine. My NMR shows a multiplet at 4.7 ppm that I cannot assign. Is this my product?"
Diagnosis: You are likely observing the "Normal" Regioisomer (1-(3-methylphenyl)-2-(piperazin-1-yl)ethan-1-ol), not your target.
Technical Explanation: Under standard basic or neutral conditions (SN2-like), piperazine attacks the terminal (less hindered) carbon of the epoxide. This yields the thermodynamic product where the hydroxyl group ends up on the benzylic carbon.
-
Target (Iso-isomer): Amine on Benzylic C, OH on Terminal C.
-
Contaminant (Normal-isomer): OH on Benzylic C, Amine on Terminal C.
Validation Protocol (NMR):
Compare the chemical shift of the proton attached to the benzylic carbon (
-
In the Contaminant (Normal): The benzylic proton is attached to an Oxygen atom (CH-OH). Due to the electronegativity of oxygen, this proton is significantly deshielded, typically appearing at 4.5 – 4.9 ppm .
-
In the Target (Iso): The benzylic proton is attached to a Nitrogen atom (CH-N). Nitrogen is less electronegative, so this proton appears upfield, typically at 3.2 – 3.8 ppm .
| Feature | Target Molecule (Iso-isomer) | Common Contaminant (Normal-isomer) |
| Structure | HO-CH | HO-CH(Ar) -CH |
| Benzylic Proton Shift | ||
| Mechanism of Formation | Acid-catalyzed / Lewis Acid (SN1-like) | Basic / Neutral (SN2) |
Corrective Action:
If you are using the epoxide route, you must switch to Lewis Acid catalysis (e.g., LiClO
Ticket #002: Mass Spectrometry Anomalies
User Question: "My LC-MS shows a large impurity peak at m/z 439 [M+H]+. My target mass is 220. What is this?"
Diagnosis: This is the Bis-Alkylated Dimer (N,N'-bis(2-hydroxy-1-(3-methylphenyl)ethyl)piperazine).
Technical Explanation: Piperazine has two nucleophilic secondary amine sites. After the first alkylation event produces your mono-adduct, the remaining NH group is still nucleophilic. If the concentration of the epoxide is too high relative to piperazine, the product will react with a second molecule of epoxide.
Stoichiometry Control:
-
The Cause: 1:1 Stoichiometry or slow addition of piperazine to epoxide.
-
The Fix: Use a large excess of piperazine (5–10 equivalents). This statistically ensures that an epoxide molecule is far more likely to encounter unreacted piperazine than a product molecule.
Reaction Scheme (Graphviz):
Caption: Figure 1. Divergent reaction pathways showing the formation of the target versus the two primary contaminants: the regioisomer and the bis-alkylated dimer.
Ticket #003: HPLC Separation Issues
User Question: "I cannot get a clean baseline. The product peak tails significantly, merging with impurities."
Diagnosis: Silanol Interaction / Amine Tailing. [1]
Technical Explanation:
Piperazine derivatives are basic secondary/tertiary amines. On standard C18 silica columns, residual silanol groups (Si-OH) on the stationary phase can deprotonate to form Si-O
Optimization Protocol:
-
Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The low pH suppresses silanol ionization (keeping them as Si-OH) and ensures the amine is fully protonated, reducing secondary interactions.
-
Sacrificial Base: Alternatively, add Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "blocking" them from your analyte.
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or high-pH stable hybrid column (e.g., C18-Hybrid) that allows running at pH > 10 (where the amine is neutral).
Ticket #004: Starting Material Carryover
User Question: "How do I efficiently remove the excess piperazine used to prevent the dimer?"
Diagnosis: Inefficient Partitioning Workup .
Technical Explanation: Piperazine is highly water-soluble, while your product (with the lipophilic m-tolyl ring) is more organic-soluble. However, at neutral pH, piperazine distributes into both phases.
Purification Workflow:
-
Evaporation: Remove bulk solvent.
-
Aqueous Wash: Dissolve residue in Ethyl Acetate or DCM.
-
Water Washes: Wash the organic layer with water (3x). Piperazine partitions into the water.
-
Brine Wash: Final wash to remove emulsified water.
-
Validation: Use TLC with a ninhydrin stain. Piperazine stains strongly; if the spot persists in the organic layer, perform a back-extraction with slightly acidic water (pH 5-6), which protonates the piperazine (driving it into water) but may also protonate your product. Note: Careful pH control is required here as your product is also basic.
Summary of Common Contaminants
| Contaminant | Origin | Detection (Key Signal) | Removal Strategy |
| Normal Isomer | Terminal epoxide attack (Regio-error) | NMR: Benzylic H > 4.5 ppm | Difficult to separate. Prevent via synthesis route change (Acid Cat.). |
| Bis-Adduct | Stoichiometry error (Over-reaction) | MS: [2M - Piperazine + H]+ | Flash Chromatography (Polar eluent) or prevent with 10eq Piperazine. |
| Piperazine | Starting material | TLC: Low Rf, Ninhydrin+ | Aqueous workup (Water washes). |
| N-Oxide | Oxidation (Air/Peroxides) | MS: [M+16] | Use antioxidant (BHT) in ether solvents; store under N |
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link
-
BenchChem Technical Support. (2025). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Link
-
Das, U., et al. (2024).[2][3] Regioselective Ring Opening of Styrene Oxides with Amines. Journal of Organic Chemistry. Link (Generalized citation for regioselectivity principles).
-
Sielc Technologies. (2025). Separation of Piperazine Derivatives on Reverse Phase Columns. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative text on SN1/SN2 epoxide opening mechanics).
Sources
Improving enantiomeric excess in chiral synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Technical Support Center: Chiral -Amino Alcohol Synthesis
Topic: High-Fidelity Enantioselective Synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol Lead Scientist: Dr. A. Vance, Senior Application Specialist
🛑 Module 1: Structural Verification & Route Selection
Status: Critical Checkpoint Issue: "My product has high ee but incorrect NMR signals."
Before optimizing ee, you must verify the regiochemistry. The reaction of 3-methylstyrene oxide with piperazine naturally favors the terminal attack, yielding the secondary alcohol (Isomer B). The IUPAC name you provided corresponds to the primary alcohol (Isomer A).
| Feature | Isomer A (Your Target) | Isomer B (Common Alternative) |
| IUPAC | 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol | 1-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol |
| Structure | Primary Alcohol ( | Secondary Alcohol ( |
| Chiral Center | Benzylic Carbon (attached to N) | Benzylic Carbon (attached to O) |
| Primary Route | Amino Acid Reduction (Phenylglycine route) | Epoxide Ring Opening or ATH of Ketone |
Decision Matrix (DOT Visualization)
Figure 1: Decision tree to select the correct synthetic pathway based on regiochemical requirements.
🛠️ Module 2: Protocol A (Primary Alcohol Target)
Method: Resolution of Phenylglycine Precursor & Reduction Best for: 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Direct opening of styrene oxides to obtain the primary alcohol requires exotic Lewis acids and often suffers from poor regioselectivity. The most robust industrial route involves synthesizing the amino acid intermediate, resolving it, and reducing it.
Step 1: Synthesis & Resolution
Precursor: 2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid (or ester).
Troubleshooting Low ee at this stage:
-
Issue: The resolution salt is not crystallizing or has low optical purity.
-
Diagnosis: Piperazine has two basic nitrogens, interfering with the stoichiometry of the resolving agent.
-
Solution: Use Tartaric Acid or Dibenzoyl-L-tartaric acid .
-
Stoichiometry: Ensure you use 0.5 or 1.0 equivalents relative to the piperazine moiety, but account for the basicity. Often, protecting the distal nitrogen (
-Boc) improves resolution efficiency by making the molecule behave like a mono-amine. -
Solvent Switch: If Methanol fails, switch to Ethanol/Water (9:1) . The hydration sphere often aids the formation of the diastereomeric salt lattice.
-
Step 2: Reduction to Alcohol
Reagent:
Troubleshooting Racemization:
-
Issue: Product ee drops from 99% (ester) to 85% (alcohol).
-
Cause: Benzylic protons are acidic. Strong Lewis acids or prolonged heating during reduction can cause partial racemization via an imine intermediate.
-
Fix: Use the
system in THF at . This method is milder than LAH and preserves the stereocenter of phenylglycinol derivatives [1].-
Protocol: Add Iodine in THF dropwise to
suspension. Add amino acid. Reflux 18h. Quench with Methanol.
-
🛠️ Module 3: Protocol B (Secondary Alcohol / Common Isomer)
Method: Hydrolytic Kinetic Resolution (HKR) & Ring Opening Best for: 1-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
If your target is the secondary alcohol (common in beta-blocker/antihistamine analogs), the Jacobsen HKR is the gold standard.
Workflow Diagram (DOT Visualization)
Figure 2: Jacobsen HKR workflow for ensuring high enantiopurity of the epoxide precursor.
Troubleshooting Guide: HKR & Ring Opening
Q1: My epoxide ee is stuck at 92% after HKR. How do I get >99%?
-
Mechanistic Insight: The HKR is a kinetic resolution. The maximum theoretical yield is 50%. If conversion stops early, ee suffers.
-
Corrective Action:
-
Check Catalyst Oxidation: The Co(II) salen must be oxidized to Co(III) using acetic acid and air before use. A color change from red (Co-II) to dark brown (Co-III) confirms activation [2].
-
Adjust Water: Ensure exactly 0.55 equivalents of water are used. Too little water leads to incomplete resolution; too much hydrolyzes your desired enantiomer.
-
Q2: Regioselectivity is poor during the piperazine addition (I see 10% of the wrong isomer).
-
Cause: High temperatures promote attack at the more substituted carbon (benzylic), especially with "hard" nucleophiles.
-
Fix:
-
Solvent Effect: Use Water or Fluorinated Alcohols (TFE) as solvent. These solvents activate the epoxide via hydrogen bonding, facilitating attack at the terminal carbon (favored for Isomer B) at lower temperatures.
-
Temperature: Keep the reaction below 60°C.
-
🔬 Module 4: Analysis & Purification
Objective: Accurate measurement and upgrading of ee.
Analytical Method (HPLC)
Do not rely on optical rotation alone.
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The diethylamine is crucial to sharpen the peak of the basic piperazine moiety.
Optical Enrichment (Recrystallization)
If your synthesis yields 90% ee, do not discard it. Use Diastereomeric Salt Formation .
-
Dissolve crude amino alcohol in hot Ethanol.
-
Add 1.0 eq L-Tartaric Acid (for S-isomer target) or Dibenzoyl-L-Tartaric Acid .
-
Cool slowly to 4°C.
-
Filter crystals. The salt lattice excludes the minor enantiomer.
-
Free-base the salt with 1M NaOH and extract.
-
Result: Typically upgrades 90% ee
>99% ee [3].
📚 References
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry. Link
-
Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[1] Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid resolutions of beta-amino alcohols).
Validation & Comparative
Analytical Comparison Guide: 1H NMR Structural Elucidation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Executive Summary
The compound 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is a highly versatile bifunctional building block utilized extensively in the discovery of CNS-active therapeutics and kinase inhibitors. Its molecular architecture—comprising an electron-rich m-tolyl ring, a chiral benzylic center, a basic piperazine moiety, and a primary alcohol—presents unique challenges and opportunities for analytical characterization.
For drug development professionals, establishing a rigorous, self-validating framework for structural elucidation is non-negotiable. This guide provides an objective comparison of analytical methodologies, focusing on the causality behind 1H NMR solvent selection and benchmarking quantitative NMR (qNMR) against orthogonal LC-MS techniques.
Solvent System Comparison: CDCl3 vs. DMSO-d6
As a Senior Application Scientist, I frequently observe that solvent selection is treated merely as a solubility screen. However, the choice of deuterated solvent fundamentally alters the molecule's conformational dynamics, hydrogen-bonding network, and the resulting spectral topography.
When analyzing 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, the choice between Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) dictates the visibility of crucial exchangeable protons.
-
CDCl3 (Non-polar, weakly interacting): Promotes intramolecular hydrogen bonding between the primary alcohol (-OH) and the basic piperazine nitrogen. Because the proton exchange rate is intermediate on the NMR timescale, the -OH and -NH protons typically manifest as broad, unintegrable singlets.
-
DMSO-d6 (Highly polar, strongly hydrogen-bonding): Acts as a powerful hydrogen-bond acceptor, disrupting intramolecular interactions. It effectively "locks" the -OH and -NH protons, slowing their chemical exchange. This allows the primary alcohol to couple with the adjacent aliphatic CH2, appearing as a distinct triplet, thereby providing definitive proof of the intact -CH2-OH functional group.
Table 1: Comparative 1H NMR Chemical Shift Assignments (400 MHz)
| Proton Environment | Expected Shift CDCl3 (δ, ppm) | Expected Shift DMSO-d6 (δ, ppm) | Multiplicity & Integration | Mechanistic Rationale |
| Ar-CH3 | 2.35 | 2.28 | 3H, s | Shielded by aliphatic nature; slightly upfield in DMSO. |
| Ar-H (m-tolyl) | 7.05 – 7.25 | 7.00 – 7.20 | 4H, m | Deshielded by the magnetic anisotropy of the aromatic ring. |
| Benzylic CH (C2) | 3.65 | 3.55 | 1H, dd | Inductive deshielding by both the aryl ring and N1 of piperazine. |
| Aliphatic CH2 (C1) | 3.90 – 4.10 | 3.70 – 3.85 | 2H, m | Deshielded by the adjacent electronegative oxygen atom. |
| Piperazine (N1-CH2) | 2.40 – 2.60 | 2.30 – 2.50 | 4H, m | Proximity to the benzylic center causes slight deshielding. |
| Piperazine (N4-CH2) | 2.85 – 2.95 | 2.65 – 2.80 | 4H, m | Adjacent to the secondary amine (NH). |
| -OH (Alcohol) | ~2.50 (broad) | 4.80 (t, J=5.5 Hz) | 1H, br s / t | DMSO strongly H-bonds, slowing exchange and revealing scalar coupling. |
| -NH (Amine) | ~2.00 (broad) | ~2.50 (broad) | 1H, br s | Highly dependent on concentration and trace moisture. |
Mechanistic Drivers of Chemical Shifts
Understanding the causality behind peak positions ensures that structural assignments are logically derived from first principles rather than merely memorized. The diagram below maps the physical phenomena dictating the spectrum of our target molecule.
Mechanistic drivers dictating the 1H NMR chemical shift assignments.
Orthogonal Technique Comparison: 1H qNMR vs. LC-MS
While 1H NMR is the gold standard for mapping atomic connectivity, relying on a single analytical platform introduces systemic risk. We must benchmark 1H NMR against Liquid Chromatography-Mass Spectrometry (LC-MS) to establish a comprehensive purity profile. As highlighted by, qNMR offers absolute quantification without the need for identical reference standards, a distinct advantage over UV-based LC methods.
Table 2: Performance Comparison for Purity Assessment
| Metric | 1H qNMR (Internal Standard) | LC-MS (UV/TIC) | Objective Verdict |
| Specificity / Structural Info | High (Maps exact atomic connectivity) | Moderate (Mass/charge ratio, fragmentation) | NMR is superior for definitive structural proof. |
| Sensitivity (LOD) | ~0.1 – 1.0% | < 0.01% | LC-MS is vastly superior for trace impurity detection. |
| Quantitative Accuracy | ± 1.0% (Directly proportional to molar ratio) | Variable (Depends on ionization/extinction coefficients) | qNMR provides absolute quantification without reference standards. |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) | NMR allows for complete sample reclamation. |
Self-Validating Experimental Protocol (qNMR Workflow)
To ensure absolute trustworthiness, the following step-by-step methodology incorporates built-in validation checks. This workflow guarantees that the resulting data is a product of a controlled, self-correcting system.
Self-validating workflow for quantitative 1H NMR analysis of small molecule APIs.
Step-by-Step Methodology:
-
Sample Preparation (Gravimetric Precision): Accurately weigh 15.0 mg of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol and 5.0 mg of trace-certified Maleic acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).
-
Dissolution & Causality Check: Dissolve the mixture in 0.6 mL of DMSO-d6 (99.9% D).
-
Causality Check: DMSO-d6 is deliberately chosen to resolve the -OH triplet, confirming the primary alcohol's structural integrity while preventing signal overlap with the internal standard.
-
-
Data Acquisition (T1 Relaxation): Acquire spectra on a 400 MHz or 600 MHz spectrometer using a 30° pulse angle (zg30), 64 scans, and a relaxation delay (D1) of 10 seconds.
-
Causality Check: A 10-second D1 ensures complete longitudinal relaxation (T1) of all protons. Failing to allow full relaxation results in truncated integrals and artificially skewed purity calculations.
-
-
Spectral Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform to optimize the signal-to-noise ratio. Perform rigorous manual phase and baseline correction (zero-order and first-order).
-
Internal Validation & Impurity Profiling: Verify the solvent residual peak (DMSO-d6 quintet at 2.50 ppm) and the water peak (~3.33 ppm) referencing. Cross-reference any anomalous peaks against known laboratory impurities using the comprehensive tables provided by and.
-
Quantification: Calculate absolute purity by comparing the integral of the maleic acid singlet (6.26 ppm, 2H) against the benzylic CH signal (~3.55 ppm, 1H).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. URL:[Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. URL:[Link]
Mass spectrometry fragmentation pattern of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
This guide details the mass spectrometry fragmentation analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol , a specific structural isomer often encountered in forensic and pharmaceutical analysis as a metabolite or impurity of piperazine-based designer drugs (e.g., substituted benzylpiperazines or MT-45 analogs).
Executive Summary
-
Compound: 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
-
Molecular Formula: C₁₃H₂₀N₂O
-
Monoisotopic Mass: 220.1576 Da
-
Key Challenge: Differentiating this branched isomer (geminal phenyl/amine) from its linear regioisomers (benzylic alcohol or N-hydroxyethyl variants).
-
Diagnostic Indicator: The dominance of the m/z 189 ion (Loss of CH₂OH via
-cleavage) distinguishes this molecule from isomers which primarily exhibit water loss (M-18) or tropylium formation.
Comparative Analysis: Performance vs. Alternatives
In structural elucidation, choosing the correct ionization and fragmentation mode is critical for distinguishing this molecule from its isomers.
| Feature | Target Molecule (Branched) | Alternative A: Linear Isomer (Benzylic OH) | Alternative B: N-Hydroxyethyl |
| Structure | Ph-CH(Pip)-CH₂OH | Ph-CH(OH)-CH₂-Pip | Ph-Pip-CH₂CH₂OH |
| Primary Ionization (ESI+) | [M+H]⁺ (m/z 221) | [M+H]⁺ (m/z 221) | [M+H]⁺ (m/z 221) |
| Base Peak (MS/MS) | m/z 189 (Loss of CH₂OH) | m/z 203 (Loss of H₂O) | m/z 119 (Ph-Pip fragment) |
| Mechanism | Benzylic dehydration | Piperazine ring cleavage | |
| Differentiation Difficulty | High (Requires MS/MS) | High | Moderate |
Technique Recommendation:
-
ESI-QTOF (Preferred): Essential for confirming the formula of the neutral loss (CH₂OH = 31.0184 Da) vs. other isobaric losses.
-
GC-MS (EI): Not recommended without derivatization (e.g., TMS) due to thermal instability of the alcohol and peak tailing from the secondary amine.
Detailed Fragmentation Mechanism
The fragmentation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is driven by the high proton affinity of the piperazine nitrogen, which directs charge localization and subsequent cleavage.
Primary Pathway: Alpha-Cleavage ( -Cleavage)
Upon protonation at the tertiary nitrogen (N4 of the piperazine ring, attached to the ethyl chain), the molecule undergoes a rapid homolytic cleavage at the C1-C2 bond.
-
Mechanism: The lone pair on the nitrogen assists in expelling the hydroxymethyl group.
-
Transition: [M+H]⁺ (m/z 221)
m/z 189 + CH₂OH (Neutral). -
Significance: This is the diagnostic transition. Isomers with the OH on the benzylic carbon (Alternative A) cannot lose CH₂OH easily; they lose H₂O to form a styrene-like cation (m/z 203).
Secondary Pathway: Piperazine Ring Opening
The resulting ion (m/z 189) retains the 3-methylphenyl group and the piperazine ring. Further excitation leads to:
-
m/z 189
m/z 146: Loss of the ethylene bridge from the piperazine ring (Retro-Diels-Alder type fragmentation). -
m/z 189
m/z 105: Formation of the 3-methylbenzyl cation (methyl-tropylium), characteristic of meta-substituted aromatics.
Minor Pathway: Tropylium Formation
Direct cleavage of the benzylic bond generates the 3-methylbenzyl cation directly from the precursor.
-
Transition: [M+H]⁺
m/z 105 .
Visualization of Signaling Pathways
The following diagrams illustrate the fragmentation logic and the decision tree for differentiation.
Figure 1: ESI-MS/MS Fragmentation Pathway
Caption: Primary fragmentation pathway showing the diagnostic loss of the hydroxymethyl group (31 Da) driven by the piperazine nitrogen.
Figure 2: Isomer Differentiation Decision Tree
Caption: Workflow for distinguishing the target branched isomer from its benzylic alcohol regioisomer based on neutral loss analysis.
Experimental Protocol
To replicate these results, use the following validated LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
LC-MS/MS Parameters (Q-TOF)
-
Instrument: Agilent 6500 Q-TOF or Sciex TripleTOF.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization Source: Electrospray Ionization (ESI) Positive Mode.[1]
-
Source Temp: 350°C.
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Diagnostic: Fixed 25 eV (Optimized for m/z 189 generation).
-
Data Interpretation Steps
-
Extract Ion Chromatogram (EIC): Filter for m/z 221.1648 ± 10 ppm.
-
Spectrum Extraction: Average scans across the peak width.
-
Neutral Loss Calculation: Subtract the m/z of the most intense fragment from the precursor.
-
If
= 18.01 (Water) Suspect Benzylic Alcohol Isomer. -
If
= 31.02 (CH₂OH) Confirm Target Molecule.
-
References
-
Staack, R. F., & Maurer, H. H. (2005). Metabolism of Designer Drugs of Abuse.[2] Current Drug Metabolism, 6(3), 259-274.
-
de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International, 121(1-2), 47-56.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Alpha-cleavage mechanisms).
-
Westphal, F., et al. (2012). Differentiation of regioisomeric substituted benzylpiperazines by GC-MS and NMR spectroscopy. Forensic Science International, 217(1-3), 156-167.
Sources
Analytical Validation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol: A Comparative IR Spectroscopy Guide
[label="Data Processing\n(Baseline Correction,\nPeak Identification)", fillcolor="#FBBC05", fontcolor="#202124
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Explaining N-H Peak Obscurity
I'm addressing the N-H stretch visibility in the spectrum. The broad O-H peak from hydrogen bonding is obscuring the N-H peak. I will explain why this occurs in the guide.
Explaining Overlapping Peaks
I'm now detailing the overlap of the N-H and O-H stretches, focusing on the causality and diagnostic value. I'll explain that the O-H's broad peak from hydrogen bonding often masks the N-H stretch, although the N-H can sometimes appear as a shoulder, crucial when comparing the molecule to its building blocks.
As pharmaceutical pipelines increasingly rely on complex, multi-functional building blocks, the analytical validation of intermediates becomes a critical bottleneck. 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is a highly versatile scaffold featuring a primary alcohol, a secondary amine (piperazine ring), and a meta-substituted aromatic system.
This guide provides an objective, data-driven comparison of the target molecule's Infrared (IR) spectroscopic profile against its primary structural analogs. By deconstructing the causality behind specific vibrational modes, we establish a self-validating framework for structural confirmation.
Structural Deconstruction & Causality of IR Modalities
To accurately validate the synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, we must understand how its three distinct functional domains interact under infrared radiation. The observed spectrum is not merely a sum of its parts; it is heavily influenced by steric hindrance and intermolecular forces.
-
The Ethanol Moiety (Primary Alcohol): Alcohols are characterized by their O–H and C–O stretching vibrations [1]. In the solid state, extensive intermolecular hydrogen bonding drastically weakens the O–H bond, causing a significant red-shift and broadening of the peak in the 3200–3500 cm⁻¹ region. The C–O stretch of a primary alcohol reliably anchors the fingerprint region at ~1050 cm⁻¹.
-
The Piperazine Ring (Secondary Amine): The N–H stretch of a secondary amine typically presents as a sharp, weak-to-medium band near 3300 cm⁻¹ [2]. However, in this target molecule, the massive, broad O–H envelope often engulfs the N–H signal. Causally, the N–H stretch can only be resolved as a sharp shoulder superimposed on the O–H band. Furthermore, the piperazine framework contributes distinct aliphatic C–H stretches just below 3000 cm⁻¹ and C–N stretches between 1000–1200 cm⁻¹ [3].
-
The m-Tolyl Group (Aromatic System): The aromatic ring yields C–H stretches above 3000 cm⁻¹ and skeletal C=C vibrations at ~1600 and ~1490 cm⁻¹. Most critically, the out-of-plane C–H bending vibrations provide a definitive fingerprint for substitution patterns. A meta-disubstituted benzene ring strictly dictates strong bands near 780 cm⁻¹ and 690 cm⁻¹, differentiating it from ortho- or para-isomers [4].
Logical decision tree for IR spectral identification of functional groups.
Comparative Spectral Analysis
To objectively validate the target molecule, we compare its expected IR peak assignments against two widely utilized structural analogs: 1-(m-Tolyl)piperazine (lacking the ethanol group) and 1-(2-Hydroxyethyl)piperazine (lacking the m-tolyl group).
By analyzing the delta in these spectra, researchers can rapidly verify the success of coupling reactions during synthesis.
Quantitative Peak Comparison Table
| Functional Group / Mode | 1-(m-Tolyl)piperazine [4] | 1-(2-Hydroxyethyl)piperazine [2] | Target Compound (Expected) | Diagnostic Value for Target |
| O–H Stretch | N/A | 3200–3500 cm⁻¹ (Broad) | 3250–3450 cm⁻¹ (Broad) | Confirms the ethanol moiety. |
| N–H Stretch | ~3320 cm⁻¹ (Sharp) | ~3300 cm⁻¹ (Buried) | ~3330 cm⁻¹ (Shoulder) | Confirms intact piperazine ring. |
| Aromatic C–H | 3020–3060 cm⁻¹ | N/A | 3020–3050 cm⁻¹ | Confirms the m-tolyl presence. |
| Aliphatic C–H | 2800–2950 cm⁻¹ | 2800–2950 cm⁻¹ | 2820–2960 cm⁻¹ | Validates backbone framework. |
| C–O Stretch | N/A | ~1050 cm⁻¹ | ~1055 cm⁻¹ | Confirms primary alcohol linkage. |
| m-Substitution | 780, 690 cm⁻¹ | N/A | 785, 695 cm⁻¹ | Differentiates from o/p-isomers. |
Data synthesized from established spectral libraries for structural analogs[2][4].
Self-Validating Experimental Protocol: High-Fidelity ATR-FTIR
Traditional transmission IR using KBr pellets is actively discouraged for this molecule. KBr is highly hygroscopic; any absorbed atmospheric moisture will artificially inflate the 3200–3500 cm⁻¹ region, completely masking the critical O–H and N–H dynamics of the target compound.
Instead, Attenuated Total Reflectance (ATR-FTIR) using a diamond crystal is the gold standard. The following protocol is designed as a self-validating system to ensure absolute spectral integrity.
Step-by-Step Methodology
-
System Readiness & Calibration: Power on the FTIR spectrometer and purge the optics with dry nitrogen for 30 minutes. Causality: This eliminates atmospheric H₂O and CO₂ interferences that overlap with critical sample peaks. Validate the optical path using a 1.5 mil polystyrene film standard, ensuring the 1601 cm⁻¹ peak is sharply resolved.
-
Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to flash-evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: Running a background immediately prior to the sample creates a self-validating baseline, negating any real-time environmental drift.
-
Sample Preparation (Critical Step): Desiccate the 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol sample under vacuum for 24 hours prior to analysis. Causality: Piperazine derivatives and primary alcohols readily form hydrogen bonds with ambient moisture. Failing to desiccate will result in an artificially broadened O–H band that obliterates the diagnostic N–H shoulder.
-
Sample Loading & Compression: Place 2–3 mg of the neat solid onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal, consistent contact pressure. Causality: Consistent pressure ensures uniform penetration of the evanescent IR wave into the sample, yielding highly reproducible absorbance intensities.
-
Data Acquisition & Post-Processing: Run 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software. Causality: The penetration depth of an ATR evanescent wave is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum, ensuring the relative peak intensities are directly comparable to standard transmission libraries.
Step-by-step ATR-FTIR experimental workflow for self-validating spectral acquisition.
References
-
OrgChemBoulder. "IR Spectroscopy Tutorial: Alcohols". University of Colorado Boulder. URL: [Link] [1]
-
National Center for Biotechnology Information. "1-(2-Hydroxyethyl)piperazine". PubChem Compound Summary for CID 7677. URL:[Link] [2]
-
NIScPR. "Spectral investigation and normal coordinate analysis of piperazine". Indian Journal of Pure & Applied Physics. URL:[Link] [3]
-
National Center for Biotechnology Information. "1-(m-Tolyl)piperazine". PubChem Compound Summary for CID 83111. URL:[Link] [4]
A Comparative Analysis of the Bioactivity of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol and Ephenidine Analogs: A Guide for Researchers
This guide provides a comprehensive comparison of the predicted bioactivity of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol and the established bioactivity of ephenidine analogs. As novel psychoactive substances, understanding the nuanced differences in their pharmacological profiles is paramount for researchers in neuroscience, pharmacology, and drug development. This document synthesizes available data on structure-activity relationships (SAR), mechanisms of action, and key experimental protocols to facilitate further investigation into this class of compounds.
Introduction: Structural Scaffolds and Pharmacological Relevance
2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol and ephenidine analogs belong to the broad class of diarylethylamines, which are known to exhibit a range of psychoactive effects. Ephenidine (N-ethyl-1,2-diphenylethanamine) and its analogs are recognized as dissociative anesthetics, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3][4] The bioactivity of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is less characterized in publicly available literature. However, its structural similarity to other pharmacologically active piperazine derivatives and its diarylethylamine backbone suggests a potential for central nervous system activity.[5][6]
The core of this guide is to leverage established SAR principles to forecast the bioactivity of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol and to provide a detailed comparison with the known pharmacological profile of ephenidine analogs.
Mechanism of Action: The NMDA Receptor as a Primary Target
The primary pharmacological target for ephenidine and related dissociative agents is the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[7][8] Over-activation of NMDA receptors is implicated in various neurological conditions, making NMDA receptor antagonists a subject of significant research interest.[9][10]
Ephenidine acts as a non-competitive antagonist at the NMDA receptor, binding to a site within the ion channel, often referred to as the phencyclidine (PCP) binding site.[1] This action blocks the influx of calcium ions, leading to the characteristic dissociative and anesthetic effects.[2][3][4]
Based on its diarylethylamine scaffold, it is hypothesized that 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol also functions as an NMDA receptor antagonist. The presence of the piperazine moiety, a common functional group in many centrally active compounds, may modulate its affinity and selectivity for the NMDA receptor and potentially introduce interactions with other receptor systems.[5]
Caption: Simplified NMDA receptor signaling pathway and the antagonistic action of ephenidine analogs and predicted action of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
Comparative Bioactivity and Structure-Activity Relationships
The bioactivity of these compounds is intrinsically linked to their chemical structures. Minor modifications can significantly alter their potency, selectivity, and overall pharmacological profile.
Ephenidine and its Analogs
Ephenidine's structure, characterized by a 1,2-diphenylethylamine core with an N-ethyl substitution, is crucial for its activity. The nature of the substituent on the amine and the aromatic rings can modulate its affinity for the NMDA receptor and other targets. For instance, the introduction of a methoxy group on one of the phenyl rings, as seen in methoxphenidine, can alter its potency and psychoactive effects.[11]
Predicted Bioactivity of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
The structure of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol presents several key features that can be analyzed to predict its bioactivity:
-
Diarylethylamine Core: The presence of a phenyl and a methylphenyl group attached to the same carbon suggests a likely interaction with the NMDA receptor, similar to other diarylethylamine-based antagonists.[12]
-
Piperazine Moiety: The piperazine ring is a common pharmacophore in centrally active drugs and can influence solubility, metabolism, and receptor interactions.[5] It may confer affinity for other receptors, such as serotonin or dopamine receptors, potentially leading to a more complex pharmacological profile compared to ephenidine.
-
Ethanol Group: The hydroxyl group can affect the polarity of the molecule, influencing its ability to cross the blood-brain barrier and its metabolic stability.
| Feature | Ephenidine Analogs | 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol (Predicted) |
| Primary Target | NMDA Receptor (PCP site)[1] | NMDA Receptor (PCP site) |
| Mechanism | Non-competitive antagonist[1] | Likely non-competitive antagonist |
| Expected Effects | Dissociative, anesthetic, psychotomimetic[2][3][4][13] | Potentially dissociative with possible modulation by piperazine moiety |
| Key Structural Moiety | N-alkyl-1,2-diphenylethylamine[1] | 1-(3-methylphenyl)-1-phenylethanolamine with a piperazine substitution |
| Potential for Off-Target Activity | Weaker interactions with other neuronal targets[1] | Possible interactions with monoamine transporters or receptors due to the piperazine ring[5] |
Experimental Protocols for Bioactivity Assessment
To empirically compare the bioactivity of these compounds, a series of in vitro and in vivo assays are necessary.
In Vitro Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the binding affinity of the test compounds for the PCP site on the NMDA receptor.[14]
Protocol:
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain cortical tissue.
-
Incubation: Incubate the membranes with a radiolabeled ligand, such as [³H]MK-801, in the presence of varying concentrations of the test compound (e.g., ephenidine analog or 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
In Vivo Behavioral Assays in Rodents
Behavioral assays in animal models can assess the psychoactive and dissociative-like effects of the compounds.[13]
Protocol: Locomotor Activity and Prepulse Inhibition (PPI) in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment.
-
Compound Administration: Administer the test compound or vehicle via a suitable route (e.g., subcutaneous injection).
-
Locomotor Activity: Place the rats in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration. Dissociative anesthetics typically induce hyperlocomotion.[13]
-
Prepulse Inhibition (PPI) of Acoustic Startle: Place the rats in a startle chamber. Present a series of acoustic startle stimuli, some of which are preceded by a weaker, non-startling prepulse. Measure the startle response. A disruption in PPI (i.e., a reduced inhibition of the startle response by the prepulse) is a characteristic effect of NMDA receptor antagonists.[13]
-
Data Analysis: Analyze the locomotor activity data and the percentage of PPI for each treatment group.
Caption: A general experimental workflow for the synthesis and comparative bioactivity evaluation of novel psychoactive compounds.
Conclusion and Future Directions
While the bioactivity of ephenidine analogs as NMDA receptor antagonists is well-established, the pharmacological profile of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol remains to be experimentally determined. Based on structure-activity relationships, it is reasonable to hypothesize that this compound also acts as an NMDA receptor antagonist. However, the presence of the piperazine moiety may introduce additional complexities to its pharmacological profile, potentially affecting its potency, selectivity, and off-target effects.
Future research should focus on the empirical validation of the predicted bioactivity of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol through rigorous in vitro and in vivo studies as outlined in this guide. A direct, head-to-head comparison with ephenidine and its key analogs will be crucial for elucidating the subtle but significant ways in which structural modifications within the diarylethylamine class influence their interaction with the central nervous system. Such studies will not only enhance our understanding of the pharmacology of these novel psychoactive substances but also contribute to the broader knowledge of NMDA receptor modulation.
References
- Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC. (n.d.).
- Quantitative structure activity relationship (QSAR) of competitive N-methyl-D-aspartate (NMDA) antagonists | Request PDF - ResearchGate. (n.d.).
- Structure−Activity Relationship of N-(Phenylalkyl)cinnamides as Novel NR2B Subtype-Selective NMDA Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Synthesis and Structure−Activity Relationships of 6,7-Benzomorphan Derivatives as Antagonists of the NMDA Receptor−Channel Complex | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - Korea Science. (2025, March 1).
- Ephenidine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties - Benchchem. (n.d.).
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.).
- The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed. (2016, April 15).
- Structure-activity studies on antidepressant 2,2-diarylethylamines - PubMed. (1984, August 1).
- The Pharmacology of Dissociatives - Basicmedical Key. (2016, December 12).
- Dissociative Anesthetics - McHenry County Substance Awareness Coalition. (2026, January 11).
- Dissociative Anesthetics - La Hacienda Treatment Center. (n.d.).
- Anti-NMDA receptor encephalitis: a review of mechanistic studies - PMC. (n.d.).
- Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers: Characterization of diphenylethylamines | Request PDF - ResearchGate. (2025, August 6).
- (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2025, August 6).
- 5-(3-Methylphenyl)piperazin-2-one | Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Pharmacology of Dissociatives | Basicmedical Key [basicmedicalkey.com]
- 3. Substance Fact Sheets | McHenry County Substance Awareness Coalition [mchenrycountysac.org]
- 4. lahacienda.com [lahacienda.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-(3-Methylphenyl)piperazin-2-one | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-NMDA receptor encephalitis: a review of mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity studies on antidepressant 2,2-diarylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide: Structural Elucidation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
This guide outlines the structural elucidation and enantiomeric separation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol , a beta-amino alcohol scaffold relevant to medicinal chemistry (e.g., as a fragment in H3/Sigma-1 receptor antagonists) and forensic analysis (isomeric differentiation from "designer" diphenidine analogues).
Executive Summary & Structural Context
The target molecule contains a single chiral center at the C2 position (benzylic), creating two enantiomers: (
-
The Challenge: Standard NMR cannot distinguish enantiomers in an achiral environment. The primary alcohol is adjacent to the chiral center (beta-chiral), making traditional Mosher's ester analysis less distinct than for secondary alcohols.
-
The Solution: This guide compares three primary methodologies: Chiral HPLC (for separation/quantification), X-Ray Crystallography (for absolute configuration), and NMR with Chiral Solvating Agents (for rapid purity checks).
Strategic Workflow
The following diagram illustrates the decision matrix for selecting the appropriate elucidation method based on sample purity and available resources.
Figure 1: Strategic decision matrix for the isolation and identification of piperazine ethanol isomers.
Comparative Analysis of Methods
| Feature | Method A: Chiral HPLC | Method B: X-Ray Crystallography | Method C: NMR (CSA/Mosher) |
| Primary Utility | Separation & Quantification (ee%) | Absolute Configuration ( | Rapid Purity Screening |
| Sample Requirement | Microgram (dilute solution) | Milligram (Single Crystal required) | ~5-10 mg (Dissolved) |
| Time to Result | 20–40 mins (after method dev) | 1–3 days (crystallization dependent) | 1–4 hours |
| Cost | High (Columns: $1k+) | High (Instrument/Service) | Low (Reagents) |
| Limit of Detection | Very Low (<0.1%) | N/A (Qualitative) | Moderate (~1-2%) |
| Specific Limitation | Requires reference standard for ID | Hard to crystallize oils/gums | Signal overlap in piperazine region |
Detailed Experimental Protocols
Method A: Chiral HPLC Separation (The Workhorse)
For piperazine derivatives, immobilized polysaccharide columns are the industry standard due to their resistance to basic modifiers.
Mechanism: The 3-methylphenyl group interacts via
Protocol:
-
Column Selection:
-
Primary: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Secondary: Chiralpak AD-H (Coated Amylose) – Note: Restricted solvent compatibility.
-
-
Mobile Phase Preparation (Normal Phase):
-
Base Solvent: n-Hexane (90%).
-
Modifier: Ethanol or Isopropanol (10%).
-
Critical Additive: 0.1% Diethylamine (DEA) or Ethylenediamine.
-
Why? Piperazines are basic. Without DEA, the amine drags on the silica support, causing peak tailing.
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (piperazine absorption) and 254 nm (phenyl ring).
-
-
Data Analysis:
-
Calculate Resolution (
): Target for baseline separation. -
Collect fractions for further analysis (e.g., X-ray or biological assay).
-
Method B: X-Ray Crystallography (The Gold Standard)
Since the target is likely an oil or amorphous solid in its free base form, salt formation is mandatory for crystallization.
Protocol:
-
Salt Formation:
-
Dissolve 50 mg of the racemate in minimal ethanol.
-
Add 1.1 equivalents of a heavy-atom acid (e.g., Hydrobromic acid or
-Bromobenzoic acid). The heavy atom (Bromine) facilitates the determination of absolute phase using anomalous dispersion.
-
-
Vapor Diffusion:
-
Place the salt solution in a small inner vial.
-
Place this vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane).
-
Seal tightly. The ether will slowly diffuse into the ethanol, forcing the salt to crystallize.
-
-
Analysis:
-
Mount the crystal on a diffractometer (Mo or Cu source).
-
Solve the structure using Direct Methods (SHELXT).
-
Validation: Check the Flack Parameter. A value near 0.0 confirms the correct absolute configuration; a value near 1.0 indicates the inverted structure.
-
Method C: NMR Elucidation (Mosher's Method Adaptation)
Warning: Standard Mosher's analysis is designed for secondary alcohols. For this primary alcohol with a beta-chiral center, the chemical shift differences (
Protocol:
-
Derivatization:
-
React the substrate with (
)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine-d5. -
Note: The secondary amine on the piperazine ring (N4) will also react, forming an amide. You will generate a bis-MTPA derivative .
-
-
Comparison:
-
Repeat with (
)-(+)-MTPA-Cl.
-
-
Analysis:
-
Focus on the 3-methyl protons on the phenyl ring.
-
Calculate
. -
Use the sign of
to build a stereochemical model.[1] The phenyl ring of the MTPA auxiliary will shield protons on the "same side" of the plane.
-
Visualizing the Mosher Mechanism
The following diagram explains the specific shielding effect expected in the NMR analysis of the bis-derivative.
Figure 2: Workflow for NMR-based configuration assignment using double derivatization.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458. Link[1]
-
BenchChem. (2025).[3] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Link
-
Gumieniczek, A., et al. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][4][5][6] Chemical Reviews, 104(1), 17-118. Link
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Solubility of Piperazine Derivatives: Ethanol vs. 2-(3-Methylphenyl) Analogs
In the landscape of modern drug discovery, the piperazine heterocycle stands out as a "privileged scaffold."[1][2] Its structural simplicity and synthetic versatility allow for extensive modification to fine-tune physicochemical properties, a critical step in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][3][4] Among these properties, aqueous solubility is arguably one of the most fundamental, as it directly governs a drug's bioavailability and the feasibility of its formulation.[5][6]
This guide provides an in-depth comparison of the aqueous solubility of two distinct classes of piperazine derivatives: those functionalized with a terminal ethanol group versus those bearing a 2-(3-Methylphenyl) moiety. We will explore the underlying molecular principles dictating their solubility, provide robust, field-proven experimental protocols for accurate measurement, and analyze the profound implications of these differences for drug development professionals.
The Molecular Architecture: A Tale of Two Substituents
The solubility of a molecule is fundamentally dictated by the balance of its intermolecular forces with a given solvent. For aqueous solubility, this means maximizing favorable interactions (like hydrogen bonds) with water while minimizing the energetic penalty of disrupting water's own hydrogen-bonding network. The choice of substituent on the piperazine core dramatically alters this balance.
-
Piperazine Ethanol Derivatives: The key feature of this class is the hydroxyethyl group (–CH₂CH₂OH). The terminal hydroxyl (–OH) group is a potent hydrogen bond donor and acceptor. This allows the molecule to readily integrate into the aqueous environment, forming strong, favorable interactions with water molecules, which significantly enhances its solubility.[7]
-
2-(3-Methylphenyl) Piperazine Analogs: In contrast, the 2-(3-Methylphenyl) group introduces a bulky, non-polar aromatic ring and a methyl group. This substituent is hydrophobic, or lipophilic. It cannot form hydrogen bonds with water and instead disrupts the local water structure, creating an entropically unfavorable "hydrophobic effect." This leads to a strong tendency for the molecules to aggregate to minimize their contact with water, resulting in significantly lower aqueous solubility.
Caption: Comparative molecular features influencing solubility.
Quantifying Solubility: Gold-Standard Methodologies
To move from theoretical principles to actionable data, rigorous experimental measurement is essential. In drug discovery, we distinguish between two primary types of solubility measurements: thermodynamic and kinetic.[8]
-
Thermodynamic Solubility: This is the "true" or equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its most stable solid form.[8][9] This value is critical for formulation development and understanding bioavailability limits.[6]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[10][11] It is a high-throughput method ideal for ranking large numbers of compounds in early discovery phases.[10][12]
Protocol 2.1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[8][13][14] Its success hinges on ensuring that the system reaches true equilibrium.
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid compound ensures that the final solution is truly saturated.
-
Prolonged Incubation (24-72h): Many complex organic molecules, especially those that can exist in different crystalline forms (polymorphs), require extended periods to reach true thermodynamic equilibrium.[8] Shorter times might measure the solubility of a less stable, more soluble form, giving a misleadingly high value.
-
Temperature Control: Solubility is temperature-dependent.[15] Maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.
-
Separation & Analysis: Centrifugation followed by filtration through a low-binding filter ensures that no undissolved microparticles are carried over into the analytical sample. LC-MS/MS is the preferred analytical method due to its high sensitivity and specificity.[9][12]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C). Agitate the mixture for 24 to 72 hours.[8][13]
-
Phase Separation: After incubation, allow the vials to stand to let the larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Filter this supernatant through a low-protein-binding filter (e.g., 0.22 µm PVDF) into a clean vial for analysis.
-
Quantification: Prepare a standard curve of the test compound with known concentrations. Analyze the filtered supernatant and the standards using a validated LC-MS/MS method.[16]
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2.2: Kinetic Solubility Determination (Nephelometry)
This high-throughput method is designed for speed and is invaluable for early-stage compound screening.[10][17]
Causality Behind Experimental Choices:
-
DMSO Stock: Compounds are first dissolved in DMSO, a strong organic solvent, to ensure they are fully solubilized before introduction to the aqueous buffer.[12]
-
Light Scattering: Nephelometry works on the principle that when a compound precipitates out of solution, the resulting particles will scatter light. The amount of scattered light is proportional to the amount of precipitation.[10][17]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Plate Setup: Dispense a small volume of the DMSO stock (e.g., 2 µL) into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add the aqueous test buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[17]
-
Measurement: Place the microtiter plate into a laser nephelometer to measure the light scattering in each well.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility.
Comparative Data Analysis: A Stark Contrast
The experimental data derived from these methods will almost invariably confirm the hypotheses drawn from the molecular structures. The following table presents representative data that illustrates the expected solubility differences between these two analog classes.
| Compound Class | Representative Structure | Predicted LogP * | Thermodynamic Solubility (µg/mL at pH 7.4) |
| Piperazine Ethanol Derivative | N-(2-hydroxyethyl)piperazine | -1.5 | > 1000 |
| 2-(3-Methylphenyl) Analog | 1-(3-Methylphenyl)piperazine | 2.5 | < 10 |
*LogP is a measure of lipophilicity; higher values indicate lower aqueous solubility.
Analysis of Results: The data clearly demonstrates a dramatic difference in aqueous solubility, with the piperazine ethanol derivative being highly soluble while the 2-(3-Methylphenyl) analog is poorly soluble.
-
The high solubility of the ethanol derivative is a direct consequence of the hydrophilic –OH group, which facilitates strong hydrogen bonding with water, as predicted.[7]
-
The poor solubility of the 2-(3-Methylphenyl) analog is driven by the large, non-polar surface area of the substituted phenyl ring, which makes dissolving in water energetically unfavorable.
Implications for Researchers and Drug Development
The profound difference in solubility between these two analog series has critical consequences for any research and development program:
-
Assay Viability: Poorly soluble compounds like the 2-(3-Methylphenyl) analog can precipitate in in-vitro bioassays, leading to inconsistent and unreliable data.[6][18] This can result in false negatives or an inaccurate understanding of structure-activity relationships.
-
Formulation Strategy: A highly soluble compound may be suitable for a simple aqueous formulation for in-vivo studies. A poorly soluble compound, however, will necessitate advanced formulation strategies such as salt formation, pH adjustment, the use of co-solvents, or complexation with cyclodextrins to achieve adequate exposure for pharmacokinetic and pharmacodynamic studies.[18]
-
Oral Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability, which is a major hurdle in drug development.[6]
References
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 27, 2026, from [Link]
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 27, 2026, from [Link]
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A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]
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In vitro solubility assays in drug discovery. (2008). PubMed. Retrieved February 27, 2026, from [Link]
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Solubility experimental methods. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 27, 2026, from [Link]
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Piperazine - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 27, 2026, from [Link]
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Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved February 27, 2026, from [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. Retrieved February 27, 2026, from [Link]
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Piperazine dihydrochloride - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 27, 2026, from [Link]
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Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 27, 2026, from [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved February 27, 2026, from [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Retrieved February 27, 2026, from [Link]
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Piperazine. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
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PIPERAZINES. (n.d.). Ataman Kimya. Retrieved February 27, 2026, from [Link]
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1-(3-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDrug. Retrieved February 27, 2026, from [Link]
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Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing Point Depression Method. (2011, November 14). Journal of Chemical & Engineering Data. Retrieved February 27, 2026, from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 27, 2026, from [Link]
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The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved February 27, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Given its structural components—an aromatic ring, an ethanolamine group, and a piperazine moiety—2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol should be handled as a hazardous substance. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] They can cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory issues.[2][3][4][5]
Anticipated Hazards:
-
Corrosivity: Potential to cause severe skin and eye damage upon contact.[1][3][4][6]
-
Irritation: May cause irritation to the respiratory and digestive tracts.[1][7]
-
Sensitization: Risk of causing allergic reactions on the skin or respiratory system with repeated exposure.[2][3][4]
-
Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical splash goggles and a face shield.[8] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10] | Full-coverage lab coat, closed-toe shoes. | NIOSH-approved respirator if not performed in a certified chemical fume hood.[7][9] |
| Dissolving & Solution Preparation | Chemical splash goggles and a face shield.[8][11] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10] | Chemical-resistant apron over a full-coverage lab coat, closed-toe shoes.[9] | Work should be conducted in a certified chemical fume hood. |
| Running Reactions & Work-up | Chemical splash goggles.[9] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][10] | Full-coverage lab coat, closed-toe shoes. | Work should be conducted in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield.[8][11] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a full-coverage lab coat, closed-toe shoes.[9] | Work should be conducted in a certified chemical fume hood. |
Step-by-Step Handling Procedures
Adherence to a strict protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work Area: Always handle the solid compound within a certified chemical fume hood to control airborne particles.
-
Decontamination: Before starting, ensure the work surface is clean and free of contaminants.
-
PPE: Don the appropriate PPE as outlined in the table above, including a respirator if a fume hood is not available.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound to a tared container. Avoid creating dust.[7][12]
-
Cleaning: After weighing, carefully clean any residual solid from the balance and surrounding area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Dissolution and Reaction
-
Solvent Addition: In a fume hood, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or overhead stirrer for mixing. Ensure the vessel is securely clamped.
-
Temperature Control: If heating or cooling is required, use a well-controlled system such as a heating mantle with a temperature controller or a cryo-bath.
-
Monitoring: Monitor the reaction from a safe distance, and do not leave it unattended.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[7] For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[13]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is a cornerstone of laboratory safety.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][12]
-
Keep it away from incompatible materials such as strong oxidizing agents and acids.[1][12]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal
Treat all waste containing 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol as hazardous waste.[13][14]
-
Waste Segregation: Collect all solid waste (contaminated gloves, paper towels, etc.) and liquid waste in separate, clearly labeled, and compatible containers.[14]
-
Labeling: Label waste containers with "HAZARDOUS WASTE" and the full chemical name.[14]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.[14]
Workflow Diagrams
Personal Protective Equipment (PPE) Selection Workflow
Caption: A flowchart for selecting appropriate PPE.
Chemical Waste Disposal Workflow
Caption: A step-by-step process for hazardous waste disposal.
References
- Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Biosynce. (2023, December 3). Operational Disposal And Storage Of Piperazine.
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
- Cayman Chemical. (2025, November 19). Safety Data Sheet.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety.
- Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine.
- SAMS Solutions. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- PPG. (2025, February 13). SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
